ent-14,16-Epoxy-8-pimarene-3,15-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3aR,5aS,7R,9aR,11aR)-6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14-,15-,16+,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVSSCWLDLYDFI-WRPXMVFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3OCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CCC3=C2CC[C@]4([C@@H]3OC[C@@H]4O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to ent-14,16-Epoxy-8-pimarene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-14,16-Epoxy-8-pimarene-3,15-diol is a diterpenoid natural product that has been isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of its chemical properties, and discusses the known biological activities of related compounds and extracts from its natural source. While direct biological data for this compound is not extensively available in peer-reviewed literature, this guide serves as a foundational resource for researchers interested in exploring its therapeutic potential.
Chemical and Physical Properties
This compound is a diterpenoid with a pimarane (B1242903) skeleton. Its chemical structure is characterized by an epoxy ring between carbons 14 and 16.
| Property | Value |
| Chemical Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.47 g/mol |
| CAS Number | 1188281-98-2 |
| Appearance | White crystalline solid (predicted) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
Natural Source and Isolation
This compound is a naturally occurring compound found in the plant Siegesbeckia orientalis (St. Paul's Wort), a member of the Asteraceae family. This plant has been traditionally used in various cultures for its purported anti-inflammatory and other medicinal properties.
Experimental Protocol: Isolation from Siegesbeckia orientalis
The following is a generalized protocol for the isolation of diterpenoids from Siegesbeckia orientalis, based on common phytochemical extraction and isolation techniques.
Potential Biological Activities (Inferred)
Anti-inflammatory Activity
Extracts of Siegesbeckia orientalis have demonstrated significant anti-inflammatory properties. This activity is often attributed to the presence of various diterpenoids. The potential mechanism of action for diterpenoids from this plant may involve the inhibition of pro-inflammatory mediators.
Antibacterial Activity
Several diterpenoids isolated from Siegesbeckia orientalis have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also possess antibacterial properties.
Cytotoxic Activity
Diterpenoids are a class of natural products known for their potential cytotoxic effects against various cancer cell lines. While no specific data exists for this compound, this remains a promising area for future research.
Future Research Directions
The lack of specific biological data for this compound presents a significant opportunity for further research. Key areas for future investigation include:
-
Biological Screening: A comprehensive screening of the compound for its anti-inflammatory, antibacterial, and cytotoxic activities is warranted.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the underlying mechanism of action and identify molecular targets will be crucial.
-
In Vivo Efficacy: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could help in identifying key structural features for its biological activity.
Conclusion
This compound is a structurally interesting natural product from a medicinally important plant. While its full therapeutic potential is yet to be unlocked, the information available on related compounds and its natural source provides a strong rationale for further investigation. This guide serves as a starting point for researchers to design and execute studies that will shed light on the biological activities and potential applications of this promising diterpenoid.
The Pimarane Diterpenes: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimarane (B1242903) diterpenes are a large and structurally diverse class of natural products found in a wide array of organisms, including plants, fungi, and marine life.[1][2] These tricyclic diterpenoids, characterized by the pimarane skeleton, have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][3] This technical guide provides an in-depth overview of the current research on the potential therapeutic applications of pimarane diterpenes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to support further research and drug development efforts in this promising area.
Anticancer Activity
Pimarane diterpenes have demonstrated notable cytotoxic effects against various cancer cell lines.[4][5][6] The mechanisms underlying their anticancer activity are multifaceted and appear to involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
The cytotoxic potential of various pimarane diterpenes has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values is presented in Table 1.
| Pimarane Diterpene | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | Ovarian (MCAS) | 24.16 | [4][5][6] |
| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | Breast (MDA-MB-231) | 16.13 | [4][5][6] |
| Compound 33 | KB | 20.74 | [7] |
| Compound 33 | KBv200 | 14.17 | [7] |
| Kaempferiol I (5) | Lung (A549) | 44.78 µM | [8] |
| Kaempferiol I (5) | Cervical (HeLa) | 25.97 µM | [8] |
| Kaempferiol I (5) | Breast (MCF-7) | 41.39 µM | [8] |
Table 1: Cytotoxic Activity of Pimarane Diterpenes against Various Cancer Cell Lines.
Experimental Protocol: Alamar Blue Cytotoxicity Assay
The Alamar Blue (resazurin) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below is a generalized procedure.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pimarane diterpene stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pimarane diterpene in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well, typically 10% of the well volume, and incubate for an additional 1-4 hours.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[1][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Antimicrobial Activity
Pimarane diterpenes have shown significant promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[7][9][10] Their potential as alternatives or adjuncts to conventional antibiotics is an active area of investigation.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of pimarane diterpenes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A summary of reported MIC values is presented in Table 2.
| Pimarane Diterpene | Microorganism | MIC Value (µg/mL) | Reference |
| Talascortene C (1) | Escherichia coli | 8 | [7] |
| Talascortene D (2) | Escherichia coli | 16 | [7] |
| Talascortene E (3) | Escherichia coli | 1 | [7] |
| Talascortene F (4) | Escherichia coli | 8 | [7] |
| Aspewentin D (49) | Edwardsiella tarda, Micrococcus luteus, Pseudomonas aeruginosa, Vibrio harveyi, V. parahemolyticus | 4.0 | [7] |
| Aspewentin D (49) | Fusarium graminearum | 2.0 | [7] |
| Aspewentin F (51) | Edwardsiella tarda, Micrococcus luteus, Pseudomonas aeruginosa, Vibrio harveyi, V. parahemolyticus | 4.0 | [7] |
| Aspewentin G (52) | Edwardsiella tarda, Micrococcus luteus, Pseudomonas aeruginosa, Vibrio harveyi, V. parahemolyticus | 4.0 | [7] |
| Aspewentin G (52) | Fusarium graminearum | 4.0 | [7] |
| Aspewentin H (53) | Edwardsiella tarda, Micrococcus luteus, Pseudomonas aeruginosa, Vibrio harveyi, V. parahemolyticus | 4.0 | [7] |
| Wentinoid A (35) | Fusarium graminearum | 1 | [7] |
| Wentinoid A (35) | Botryosphaeria dotheidea | 4 | [7] |
| Wentinoid A (35) | Fusarium oxysporum | 4 | [7] |
| Wentinoid A (35) | Phytophthora parasitica | 8 | [7] |
| Diaporthein B (27) | Mycobacterium tuberculosis | 3.1 | [7] |
| ent-pimara-8(14),15-dien-19-oic acid (PA) | Streptococcus salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei | 2 - 8 | [10][11][12] |
| ent-8(14),15-pimaradien-3β-ol | Streptococcus salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei | 2 - 8 | [10][11][12] |
| ent-15-pimarene-8β,19-diol | Streptococcus salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei | 2 - 8 | [10][11][12] |
| ent-8(14),15-pimaradien-3β-acetoxy | Streptococcus salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei | 2 - 8 | [10][11][12] |
| Sodium salt of PA | Streptococcus salivarius, S. sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei | 2 - 8 | [10][11][12] |
Table 2: Antimicrobial Activity of Pimarane Diterpenes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. A generalized protocol is provided below.
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Pimarane diterpene stock solution
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the pimarane diterpene in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microplate with the standardized microbial suspension. Include a positive control well (microorganism and medium, no compound) and a negative control well (medium only).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pimarane diterpene that completely inhibits visible growth of the microorganism.[13][14]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Pimarane diterpenes have demonstrated potent anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α, IL-1β, and IL-6.[15][16]
Several pimarane diterpenes have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory mediators.[15][16]
Figure 1: Pimarane Diterpenes Inhibit the Canonical NF-κB Signaling Pathway.
Experimental Protocol: Zebrafish Model for Anti-inflammatory Activity
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying inflammation due to its genetic tractability, optical transparency, and rapid development.
Materials:
-
Zebrafish larvae (e.g., 3 days post-fertilization)
-
Lipopolysaccharide (LPS) solution
-
Pimarane diterpene solution
-
Microinjection setup
-
Fluorescence microscope
Procedure:
-
Induction of Inflammation: Induce systemic inflammation in zebrafish larvae by injecting a small volume of LPS into the yolk sac or tail muscle.
-
Compound Administration: Administer the pimarane diterpene to the larvae, either by immersion in the fish water or by microinjection.
-
Observation of Inflammatory Response: After a specific incubation period, observe the inflammatory response. This can be done by:
-
Leukocyte Migration: In transgenic zebrafish lines with fluorescently labeled leukocytes (e.g., neutrophils or macrophages), quantify the migration of these cells to the site of injury or inflammation using fluorescence microscopy.[4]
-
Gene Expression Analysis: Extract RNA from the larvae and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of pro-inflammatory genes (e.g., tnf-α, il-1β, il-6).[4]
-
-
Data Analysis: Compare the inflammatory response in the pimarane diterpene-treated group to the LPS-only control group to assess the anti-inflammatory activity.
Experimental Workflow for Bioactivity Screening of Pimarane Diterpenes
The discovery of novel bioactive pimarane diterpenes often follows a systematic workflow known as bioassay-guided fractionation. This process involves the separation of a complex natural product extract into simpler fractions and the testing of each fraction for biological activity.
Figure 2: Bioassay-Guided Fractionation Workflow for Pimarane Diterpenes.
Conclusion and Future Directions
Pimarane diterpenes represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery programs.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicological profiles of promising pimarane diterpenes in animal models of disease.
-
Target Identification and Validation: To elucidate the specific molecular targets of pimarane diterpenes to gain a deeper understanding of their mechanisms of action.
-
Synergistic Studies: To investigate the potential of pimarane diterpenes to enhance the efficacy of existing drugs when used in combination therapies.
By continuing to explore the rich chemical diversity and biological potential of pimarane diterpenes, the scientific community can unlock new avenues for the treatment of a wide range of human diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. NF-kB pathway overview | Abcam [abcam.com]
- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. graphviz.org [graphviz.org]
- 6. Nuclear localization of p65 reverses therapy-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantifying synergy in the bioassay-guided fractionation of natural product extracts | PLOS One [journals.plos.org]
- 11. Effect of alpha-pinene on nuclear translocation of NF-kappa B in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of p65 nuclear localization and chromatin states by compressive force - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Review of ent-Pimarene Diterpenoids from Medicinal Herbs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ent-pimarene diterpenoids derived from various medicinal herbs. It covers their isolation, structural elucidation, diverse pharmacological activities, and biosynthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction to ent-Pimarene Diterpenoids
Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Among these, the ent-pimarene diterpenoids, characterized by a tricyclic skeleton, have garnered significant attention due to their wide distribution in the plant kingdom and their promising array of biological activities. These compounds are enantiomers of the pimarane-type diterpenes. This guide focuses on ent-pimarene diterpenoids isolated from prominent medicinal herbs, summarizing their biological potential and the scientific methodologies used for their study.
Isolation and Structural Elucidation of ent-Pimarene Diterpenoids
The isolation and structural characterization of ent-pimarene diterpenoids from complex plant matrices are crucial steps in their scientific investigation. Various chromatographic and spectroscopic techniques are employed for this purpose.
General Isolation Workflow
A typical workflow for the isolation of ent-pimarene diterpenoids from medicinal herbs involves several stages, as depicted in the following diagram.
Structural Elucidation Techniques
The precise chemical structure of isolated ent-pimarene diterpenoids is determined using a combination of modern spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula of the compound.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, which are essential for elucidating the connectivity of atoms within the molecule.
-
Electronic Circular Dichroism (ECD) Spectroscopy: Employed to determine the absolute configuration of chiral centers.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds.
Pharmacological Activities of ent-Pimarene Diterpenoids
ent-Pimarene diterpenoids exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. The most prominent of these activities are summarized below, with quantitative data presented in structured tables.
Cytotoxic Activity
Numerous ent-pimarene diterpenoids have demonstrated cytotoxic effects against various human cancer cell lines. This activity is a key area of interest for the development of novel anticancer agents.
| Compound | Source Organism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phyllanthane A | Phyllanthus franchetianus | HL-60 | 5.01 | [1] |
| Phyllanthane A | Phyllanthus franchetianus | A549 | 15.32 | [1] |
| Phyllanthane A | Phyllanthus franchetianus | HepG2 | 18.74 | [1] |
| Phyllanthane A | Phyllanthus franchetianus | MDA-MB-231 | 20.11 | [1] |
| Phyllanthane A | Phyllanthus franchetianus | SW480 | 32.41 | [1] |
| New ent-pimarane 1 | Siegesbeckia pubescens | H157 | 16.35 | [2] |
| New ent-pimarane 2 | Siegesbeckia pubescens | H157 | 18.86 | [2] |
| Compound 3 | Siegesbeckia pubescens | MDA-MB-231 | 4.26 | [3] |
| Compound 5 | Siegesbeckia pubescens | MDA-MB-231 | 3.45 | [3] |
| Compound 11 | Siegesbeckia pubescens | MDA-MB-231 | 9.70 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of ent-pimarene diterpenoids are well-documented, with many compounds showing potent inhibition of inflammatory mediators.
| Compound | Source Organism | Assay | IC₅₀ (µM) | Reference |
| Siegesbeckia A (1) | Siegesbeckia glabrescens | Inhibition of LPS-induced NO production in BV2 cells | 62.56 | [4] |
| Siegesbeckia B (2) | Siegesbeckia glabrescens | Inhibition of LPS-induced NO production in BV2 cells | 33.07 | [4][5] |
| Siegesbeckia F (6) | Siegesbeckia glabrescens | Inhibition of LPS-induced NO production in BV2 cells | 42.39 | [4][5] |
| Siegesbeckia H (8) | Siegesbeckia glabrescens | Inhibition of LPS-induced NO production in BV2 cells | 63.26 | [4][5] |
| Sigesbeckia J (1) | Siegesbeckia glabrescens | Inhibition of LPS-induced NO production in BV2 cells | 58.74 | [6] |
Antimicrobial Activity
Several ent-pimarene diterpenoids have shown activity against a range of microbial pathogens, including bacteria and fungi.
| Compound | Source Organism | Microorganism | MIC (µg/mL) | Reference |
| Sigesbeckin A (1) | Siegesbeckia orientalis | MRSA | 64 | [7] |
| Sigesbeckin A (1) | Siegesbeckia orientalis | VRE | 64 | [7] |
| Compound 5 | Siegesbeckia orientalis | MRSA | 64 | [7] |
| Compound 5 | Siegesbeckia orientalis | VRE | 64 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.
Anti-inflammatory Assay (Inhibition of LPS-induced Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 520-570 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Antimicrobial Assay (Broth Microdilution Method for MIC and MBC)
This method determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Biosynthesis of ent-Pimarene Diterpenoids
The biosynthesis of ent-pimarene diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), through a series of enzymatic cyclizations catalyzed by diterpene synthases (DTSs).
The biosynthesis is initiated by a Class II diterpene synthase, which protonates the terminal double bond of GGPP to initiate a cyclization cascade, forming the bicyclic intermediate ent-copalyl diphosphate (ent-CPP)[8]. Subsequently, a Class I diterpene synthase catalyzes the ionization of the diphosphate group and a further cyclization to form the tricyclic ent-pimarenyl cation. Deprotonation of this cation yields the parent hydrocarbon, ent-pimara-8(14),15-diene[8]. This core structure is then subjected to a variety of modifications, such as oxidation and glycosylation, by other enzymes to produce the vast diversity of naturally occurring ent-pimarene diterpenoids.
Signaling Pathway Inhibition
Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological activities of ent-pimarene diterpenoids. For instance, glabreside C, an ent-pimarene diterpenoid dimer from Siegesbeckia glabrescens, has been shown to exert its anti-inflammatory effects by inhibiting the AKT/MAPK signaling pathway.
As illustrated, the binding of LPS to Toll-like receptor 4 (TLR4) on macrophages activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways. These pathways converge on the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Glabreside C has been shown to inhibit the phosphorylation of AKT and MAPKs, thereby blocking the activation of NF-κB and suppressing the inflammatory response.
Conclusion and Future Perspectives
ent-Pimarene diterpenoids from medicinal herbs represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated cytotoxic and anti-inflammatory activities, coupled with emerging insights into their mechanisms of action, underscore their importance in drug discovery. Future research should focus on the isolation and characterization of novel ent-pimarene diterpenoids from unexplored plant sources, comprehensive structure-activity relationship (SAR) studies to optimize their biological activities, and further elucidation of their molecular targets and signaling pathways. Advances in synthetic biology and metabolic engineering may also provide sustainable platforms for the production of these valuable compounds. This guide serves as a foundational resource to stimulate and support these future endeavors.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ent-Strobane and ent-Pimarane Diterpenoids from Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Discovery of novel bioactive compounds in Asteraceae family plants.
An In-depth Technical Guide to the Discovery of Novel Bioactive Compounds in the Asteraceae Family
For Researchers, Scientists, and Drug Development Professionals
The Asteraceae family, one of the largest and most diverse families of flowering plants, presents a vast and largely untapped reservoir of novel bioactive compounds.[1][2] With over 32,000 species, these plants are rich sources of secondary metabolites, including phenolic compounds, flavonoids, terpenoids, and alkaloids, which have demonstrated a wide range of pharmacological activities.[3][4] These activities include antioxidant, anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, making the Asteraceae family a focal point for modern drug discovery and the development of functional foods.[5][6][7]
This technical guide provides a comprehensive overview of the methodologies involved in the extraction, isolation, and characterization of these valuable compounds. It further details key quantitative data and illustrates the logical workflows and biological pathways central to this field of research.
Data on Bioactive Compounds and Activities
Quantitative analysis is crucial for comparing the potential of different Asteraceae species as sources of bioactive compounds. The following tables summarize key findings from various studies, focusing on phenolic content and antioxidant capacity.
Table 1: Bioactive Compound Content in Selected Asteraceae Species
| Species | Plant Part | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |
| Solidago virgaurea | Aerial Parts | 56.52 ± 2.72 mg GAE/g DW | - | [8] |
| Tanacetum vulgare | Aerial Parts | - | 51.85 ± 2.98 mg CE/g DW | [8] |
| Helianthus tuberosus | Roots | 2.45 ± 0.11 mg GAE/g DW | 1.83 ± 0.05 mg CE/g DW | [8] |
| Aaronsohnia factorovskyi | Aerial Parts | 52.46 ± 5.93 mg GAE/g | 19.01 ± 2.50 mg QE/g | [3] |
| Erigeron annuus | Leaves (Ethyl Acetate Fraction) | 70.01 ± 1.1 mg/g | 80.29 ± 1.03 mg/g | [3] |
| Arnica montana | Aerial Parts | 23.9 ± 0.3 mg/g | 119.5 ± 0.9 mg/g | [9] |
| Chamaemelum nobile | Aerial Parts | 49.6 ± 0.5 mg/g | 100.1 ± 0.8 mg/g | [9] |
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Table 2: Antioxidant Activity of Selected Asteraceae Species Extracts
| Species | Assay | Result (IC50 or equivalent) | Reference |
| Artemisia judaica | DPPH | IC50: 31.82 mg/mL | [3] |
| Artemisia judaica | ABTS | IC50: 39.93 mg/mL | [3] |
| Achillea millefolium | DPPH | EC50: 0.013 mg/mL | [9] |
| Arnica montana | DPPH | EC50: 0.2 mg/mL | [9] |
| Calendula officinalis | DPPH | EC50: 0.2 mg/mL | [9] |
| Chamaemelum nobile | DPPH | EC50: 0.25 mg/mL | [9] |
| Tanacetum vulgare | DPPH | 47.89% scavenging | [10] |
| Tanacetum vulgare | ABTS | 67.67% scavenging | [10] |
IC50/EC50: The concentration of extract required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.
Experimental Protocols
The successful discovery of novel bioactive compounds hinges on rigorous and well-defined experimental procedures. This section outlines the core methodologies for extraction, isolation, and analysis.
Sample Preparation
Proper preparation of plant material is the foundational step for efficient extraction.[11]
-
Collection and Drying: Plant materials (leaves, flowers, stems, roots) should be collected and authenticated. To prevent enzymatic degradation of metabolites, samples are typically dried. This can be achieved by air-drying in a shaded, well-ventilated area or by using an oven at a controlled temperature (e.g., 40-60°C). Freeze-drying is also an option to better preserve heat-sensitive compounds.[12]
-
Grinding: The dried plant material is ground into a fine powder using a mechanical mill.[12] This increases the surface area, facilitating greater contact with the solvent and improving extraction efficiency.[11]
Extraction of Bioactive Compounds
Extraction aims to separate the desired bioactive compounds from the solid plant matrix. The choice of solvent and method is critical and depends on the polarity and stability of the target compounds.[13][14]
Protocol: Ultrasound-Assisted Extraction (UAE) UAE is a modern and efficient method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[14][15]
-
Preparation: Place a known quantity (e.g., 10 g) of the powdered plant material into a flask.
-
Solvent Addition: Add a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v). Methanol/ethanol mixtures are effective for extracting a broad range of polar and semi-polar compounds.[12]
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).[14]
-
Filtration: After sonication, separate the extract from the solid residue by filtration through filter paper (e.g., Whatman No. 1).[13]
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.[13]
-
Storage: Store the dried extract at 4°C in a desiccator for further analysis.
Isolation and Purification
Crude extracts are complex mixtures. Chromatographic techniques are essential for isolating individual compounds.[11][14]
Protocol: Column Chromatography (CC) CC is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase.[14]
-
Column Packing: Prepare a glass column packed with a stationary phase, typically silica (B1680970) gel or alumina, slurried in a non-polar solvent (e.g., hexane).[14]
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.[12]
-
Fraction Collection: Collect the eluate in sequential fractions using test tubes.
-
Analysis by Thin-Layer Chromatography (TLC): Monitor the composition of each fraction using TLC. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the separated compounds under UV light or with a staining reagent. Combine fractions that show similar TLC profiles.[11]
-
Further Purification: Fractions containing multiple compounds may require further purification using techniques like High-Performance Liquid Chromatography (HPLC) to achieve high purity.[12][14]
Bioactivity Screening
Screening assays are used to evaluate the biological potential of the extracts and isolated compounds. The DPPH assay is a common and straightforward method for assessing antioxidant activity.[3][16]
Protocol: DPPH Radical Scavenging Assay This assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical.[16]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare serial dilutions of the plant extract or isolated compound in methanol.
-
Reaction: In a 96-well microplate, add a small volume of each sample dilution (e.g., 100 µL) to a set volume of the DPPH solution (e.g., 100 µL). Prepare a control well with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[16]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the DPPH radicals.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in drug discovery.
Caption: General workflow for bioactive compound discovery from Asteraceae plants.
Caption: Key bioactive compound classes in Asteraceae and their activities.
Caption: Inhibition of the TGF-β/Smad signaling pathway by Homoharringtonine.[3]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Phytochemical analysis of bioactive compounds in Asteraceae plants. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Potential use of the Asteraceae family as a cure for diabetes: A review of ethnopharmacology to modern day drug and nutraceuticals developments [frontiersin.org]
- 5. Editorial: Bioactive Phytochemicals in Asteraceae: Structure, Function, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Composition and Antioxidant Activity of Asteraceae Family Plants [mdpi.com]
- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biohackacademy.github.io [biohackacademy.github.io]
- 14. mdpi.com [mdpi.com]
- 15. foodresearchlab.com [foodresearchlab.com]
- 16. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
Methodological & Application
Application Notes and Protocols for the Characterization of ent-14,16-Epoxy-8-pimarene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-14,16-Epoxy-8-pimarene-3,15-diol is a pimarane-type diterpenoid that has been isolated from medicinal plants such as Siegesbeckia orientalis.[1][][3] Pimarane (B1242903) diterpenoids are a class of natural products known for their diverse chemical structures and biological activities, attracting significant interest in pharmaceutical research and drug development.[4] Accurate and comprehensive analytical characterization is crucial for the identification, quantification, and subsequent development of such compounds.
These application notes provide a detailed overview of the key analytical methodologies for the characterization of this compound, including chromatographic separation and spectroscopic analysis. The protocols are based on established methods for the analysis of pimarene-type diterpenoids isolated from natural sources.
Core Analytical Techniques
The structural elucidation and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is essential for the isolation and purification of the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structure determination.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
HPLC is a fundamental technique for the separation of complex mixtures of natural products. For pimarane-type diterpenoids, reversed-phase HPLC is a commonly employed method.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Prepare a stock solution of the crude or semi-purified plant extract containing this compound in methanol (B129727) or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol (A) and Water (B) |
| Gradient Program | 0-10 min: 60% A; 10-30 min: 60-100% A; 30-40 min: 100% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed by collecting the fraction and subjecting it to spectroscopic analysis.
-
Assess the purity of the isolated compound by calculating the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules. A combination of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Experiments and Parameters:
| Experiment | Purpose | Key Parameters |
| ¹H NMR | Determines the number and type of protons. | 400 MHz or higher, 32 scans, relaxation delay of 1s |
| ¹³C NMR | Determines the number and type of carbons. | 100 MHz or higher, 1024 scans, relaxation delay of 2s |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ carbons. | Standard parameters |
| COSY | Identifies proton-proton couplings (³JHH). | Standard parameters |
| HSQC | Correlates protons to their directly attached carbons. | Standard parameters |
| HMBC | Identifies long-range proton-carbon couplings (²JCH, ³JCH). | Standard parameters |
| NOESY/ROESY | Determines through-space proton-proton proximities for stereochemistry. | Standard parameters with appropriate mixing times |
3. Representative NMR Data for a Pimarene-type Diterpenoid Skeleton:
| Position | ¹³C (δc) | ¹H (δH) |
| 1 | ~38.0 | ~1.5 (m), ~1.0 (m) |
| 2 | ~27.0 | ~1.6 (m) |
| 3 | ~78.0 | ~3.2 (dd, J = 11.0, 4.5 Hz) |
| 4 | ~39.0 | - |
| 5 | ~55.0 | ~0.9 (d, J = 7.0 Hz) |
| 6 | ~22.0 | ~1.7 (m) |
| 7 | ~36.0 | ~1.4 (m) |
| 8 | ~148.0 | - |
| 9 | ~52.0 | ~1.8 (m) |
| 10 | ~37.0 | - |
| 11 | ~18.0 | ~1.5 (m) |
| 12 | ~35.0 | ~1.6 (m) |
| 13 | ~42.0 | - |
| 14 | ~85.0 | ~4.0 (d, J = 2.5 Hz) |
| 15 | ~75.0 | ~3.8 (m) |
| 16 | ~70.0 | ~3.5 (dd, J=8.0, 6.0 Hz), ~3.3 (t, J=8.0 Hz) |
| 17 | ~22.0 | ~1.0 (s) |
| 18 | ~28.0 | ~0.8 (s) |
| 19 | ~16.0 | ~0.9 (s) |
| 20 | ~15.0 | ~0.85 (s) |
Note: Bolded positions indicate key functionalized carbons.
Mass Spectrometry (MS) for Molecular Weight and Formula Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Experimental Protocol: Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive and Negative ion modes |
| Analyzer | Time-of-Flight (TOF) or Orbitrap for high resolution |
| Mass Range | m/z 100 - 1000 |
| Data Acquisition | Full scan mode. Tandem MS (MS/MS) for fragmentation studies. |
3. Expected Data:
-
Molecular Formula: C₂₀H₃₂O₃
-
Molecular Weight: 320.47 g/mol
-
Expected HRMS (ESI+) Ion: [M+H]⁺ at m/z 321.2424, [M+Na]⁺ at m/z 343.2244
4. Fragmentation Analysis (MS/MS):
-
Fragmentation patterns can provide valuable structural information. For this compound, characteristic losses of water (H₂O) from the hydroxyl groups and fragmentation of the epoxy ring and the pimarane skeleton would be expected.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the isolation and characterization of the target compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods for compound characterization.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay using ent-14,16-Epoxy-8-pimarene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-14,16-Epoxy-8-pimarene-3,15-diol is a diterpenoid natural product that has been isolated from various plant species.[1][] Natural products are a rich source of novel chemical entities with therapeutic potential, and preliminary studies suggest that diterpenoids may possess a range of biological activities, including anti-inflammatory effects.[3][4] This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound.
The protocol is designed for researchers in pharmacology, drug discovery, and related fields to assess the compound's ability to modulate key inflammatory pathways in a cellular model of inflammation. The murine macrophage cell line, RAW 264.7, is utilized as a well-established model for studying inflammation.[5][6][7] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][9] The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, is also upregulated.[6]
This protocol will guide users through the necessary steps to determine the efficacy of this compound in mitigating these inflammatory responses. The potential mechanism of action will also be explored by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation.[10][11][12][13][14][15][16][17]
Principle of the Assay
The assay is based on the principle of inducing an inflammatory response in RAW 264.7 macrophage cells with LPS and subsequently measuring the inhibitory effects of this compound on the production of inflammatory mediators. The key readouts include:
-
Cell Viability: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Production: Measured as nitrite (B80452) in the cell culture supernatant using the Griess assay.[5][18][19]
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[7][8]
-
iNOS and COX-2 Protein Expression: Determined by Western blotting of cell lysates.[6]
-
Activation of NF-κB and MAPK Signaling Pathways: Assessed by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38) via Western blotting.[8][20]
Materials and Reagents
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from Escherichia coli
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (NaNO₂)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies against iNOS, COX-2, IκBα, phospho-IκBα, p65, phospho-p65, ERK, phospho-ERK, JNK, phospho-JNK, p38, phospho-p38, and a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
96-well and 6-well cell culture plates
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5][20] Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.[5]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[7]
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.[9]
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8]
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL). For iNOS and COX-2 expression, incubate for 24 hours. For signaling pathway analysis (NF-κB and MAPKs), a shorter incubation time (e.g., 15-60 minutes) is required.[20]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± SD |
| 1 | Value ± SD |
| 5 | Value ± SD |
| 10 | Value ± SD |
| 25 | Value ± SD |
| 50 | Value ± SD |
Table 2: Inhibitory Effect of this compound on NO Production
| Treatment | NO Concentration (µM) | Inhibition (%) |
| Control | Value ± SD | - |
| LPS (1 µg/mL) | Value ± SD | 0 |
| LPS + Cmpd (1 µM) | Value ± SD | Value ± SD |
| LPS + Cmpd (5 µM) | Value ± SD | Value ± SD |
| LPS + Cmpd (10 µM) | Value ± SD | Value ± SD |
| LPS + Cmpd (25 µM) | Value ± SD | Value ± SD |
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Cmpd (10 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Cmpd (25 µM) | Value ± SD | Value ± SD | Value ± SD |
Table 4: Effect of this compound on Protein Expression
| Treatment | Relative iNOS Expression | Relative COX-2 Expression |
| Control | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD |
| LPS + Cmpd (10 µM) | Value ± SD | Value ± SD |
| LPS + Cmpd (25 µM) | Value ± SD | Value ± SD |
Mandatory Visualizations
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Caption: Simplified NF-κB signaling pathway and potential inhibition point.
Caption: Simplified MAPK signaling pathway and potential inhibition point.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Cas 1188281-98-2,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. mdpi.com [mdpi.com]
- 7. e-jar.org [e-jar.org]
- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. abcam.com [abcam.com]
- 19. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 20. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of ent-14,16-Epoxy-8-pimarene-3,15-diol
Introduction
ent-14,16-Epoxy-8-pimarene-3,15-diol is a diterpenoid compound that has been isolated from plant sources such as Siegesbeckia orientalis.[1][] As a member of the pimarane (B1242903) family of diterpenes, it belongs to a class of natural products known for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects.[3][4] Pimarane diterpenoids have attracted significant interest for their potential as novel therapeutic agents.[5] This document provides detailed protocols for assessing the antimicrobial susceptibility of this compound, offering a framework for researchers in microbiology and drug development. While specific data for this compound is not extensively available, the methodologies are based on established practices for testing similar natural products.
Data Presentation
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Below is a sample data table summarizing potential MIC values for this compound against a panel of standard bacterial and fungal strains.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 29213 | 16 |
| Staphylococcus epidermidis | 12228 | 32 |
| Enterococcus faecalis | 29212 | 64 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 25922 | 128 |
| Pseudomonas aeruginosa | 27853 | >256 |
| Klebsiella pneumoniae | 700603 | 128 |
| Fungi | ||
| Candida albicans | 90028 | 64 |
| Aspergillus niger | 16404 | >256 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., from ATCC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline solution (0.85%)
-
Spectrophotometer
-
Resazurin (B115843) sodium salt (for viability indication)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (broth and DMSO)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in the appropriate culture medium.
-
Inoculum Preparation:
-
Bacteria: Culture bacteria on Mueller-Hinton Agar (B569324) (MHA) for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Culture fungi on Sabouraud Dextrose Agar (SDA) for 24-48 hours (for yeast) or 5-7 days (for molds). Prepare a spore suspension and adjust the concentration to approximately 1-5 x 10⁶ CFU/mL. Dilute this in RPMI-1640 to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (a standard antibiotic) and a negative control (broth with DMSO, no compound) on each plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. The addition of a viability indicator like resazurin (which turns from blue to pink in the presence of metabolically active cells) can aid in the visual determination of the MIC.
Workflow for MIC determination.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess antimicrobial activity.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
MHA plates
-
Bacterial strains
-
Sterile swabs
-
DMSO (solvent control)
-
Positive control antibiotic disks
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Disk Preparation and Placement:
-
Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 100 µ g/disk ).
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks, a positive control disk, and a solvent control disk (DMSO only) on the inoculated agar surface.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
References
Application Notes and Protocols for ent-14,16-Epoxy-8-pimarene-3,15-diol as a Natural Fungicide in Agriculture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ent-14,16-Epoxy-8-pimarene-3,15-diol is a pimarane-type diterpenoid isolated from the medicinal plant Siegesbeckia orientalis. Pimarane (B1242903) diterpenes are a class of natural products known for a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential natural fungicide for agricultural applications. While direct fungicidal data for this specific compound is not yet available in published literature, the information presented herein is based on the activities of structurally related pimarane diterpenes and provides a framework for its evaluation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₃ | MedChemExpress |
| Molecular Weight | 320.47 g/mol | MedChemExpress |
| Appearance | Powder | BOC Sciences |
| Natural Source | Siegesbeckia orientalis | MedChemExpress |
| CAS Number | 1188281-98-2 | MedChemExpress |
Postulated Antifungal Activity and Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, related pimarane diterpenes have been shown to inhibit fungal growth. The proposed mechanism of action for some pimarane diterpenes involves the disruption of fungal cell membrane permeability.[1] It is hypothesized that this compound may exhibit similar activity, leading to leakage of cellular contents and ultimately, fungal cell death.
Potential Signaling Pathway Disruption:
The fungicidal activity of diterpenes can also be attributed to the interference with key fungal signaling pathways. A possible, though not yet demonstrated, mechanism could involve the inhibition of pathways crucial for fungal development and pathogenicity.
Caption: Postulated mechanism of action for this compound.
Quantitative Data from Related Compounds
Direct quantitative data for the fungicidal activity of this compound against agricultural pathogens is not currently available. However, studies on other pimarane diterpenes have demonstrated significant antifungal efficacy. Table 2 summarizes the activity of a related pimarane diterpene against a key plant pathogen. This data can be used as a benchmark for designing experiments to evaluate this compound.
Table 2: Antifungal Activity of a Structurally Related Pimarane Diterpene
| Compound | Target Fungus | Activity | Value | Reference |
| 6β,19β-epoxy-3β-hydroxy-5α,9β-pimara-7,15-diene | Magnaporthe grisea | Inhibition of spore germination | IC₅₀ = 0.213 µM | [1] |
Experimental Protocols
The following protocols are provided as a guide for the evaluation of this compound as a natural fungicide.
In Vitro Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound against a panel of relevant agricultural fungal pathogens.
Experimental Workflow:
Caption: Workflow for in vitro antifungal susceptibility testing.
Methodology:
-
Fungal Strains: Obtain pure cultures of relevant agricultural fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani, Magnaporthe grisea).
-
Culture Media: Prepare appropriate culture media, such as Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid cultures.
-
Inoculum Preparation: Grow fungi on PDA plates until sporulation. Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL using a hemocytometer.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of PDB to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the fungal spore suspension to each well.
-
Include positive controls (commercial fungicide) and negative controls (solvent only).
-
-
Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25-28°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible fungal growth is observed.
-
MFC Determination:
-
Take a 10 µL aliquot from each well showing no visible growth.
-
Spot-plate the aliquots onto fresh PDA plates.
-
Incubate the plates at the optimal temperature for 48-72 hours.
-
The MFC is the lowest concentration from which no fungal colonies grow on the PDA plate.
-
In Vivo Plant-Based Antifungal Assay
This protocol describes the evaluation of the protective and curative potential of this compound on host plants.
Experimental Workflow:
References
Application Notes & Protocols for the Synthesis of Novel Derivatives from ent-14,16-Epoxy-8-pimarene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-14,16-Epoxy-8-pimarene-3,15-diol is a diterpenoid belonging to the pimarane (B1242903) family, a class of natural products known for a wide range of biological activities.[1][2][3][4][5] Isolated from plant species such as Siegesbeckia orientalis, this compound and its structural relatives have garnered significant interest in medicinal chemistry.[6][7] Pimarane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines, as well as anti-inflammatory and antimicrobial properties.[1][3][8] The functional groups of this compound, particularly the hydroxyl groups at positions C-3 and C-15, offer opportunities for semi-synthetic modifications to develop novel derivatives with potentially enhanced potency and selectivity. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.
The exploration of derivatives from this scaffold is a promising avenue for the discovery of new therapeutic agents, particularly in oncology. The cytotoxic mechanism of some pimarane diterpenoids has been linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and inhibition of key cellular pathways like the thioredoxin system.[9]
Potential Applications
-
Anticancer Drug Discovery: The pimarane scaffold is a validated starting point for the development of novel cytotoxic agents. Derivatives can be screened against a panel of cancer cell lines to identify compounds with potent and selective anticancer activity.
-
Anti-inflammatory Research: Given the known anti-inflammatory properties of related compounds, novel derivatives can be investigated for their ability to modulate inflammatory pathways, offering potential for new treatments for inflammatory diseases.
-
Antibacterial Drug Development: The antimicrobial potential of pimarane diterpenoids suggests that new derivatives could be effective against pathogenic bacteria, including drug-resistant strains.
Data Presentation: Cytotoxicity of Pimarane Diterpenoids
The following table summarizes the cytotoxic activity of various pimarane diterpenoids against several human cancer cell lines, providing a baseline for the potential of newly synthesized derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Libertellenone H | PANC-1 | Pancreatic Cancer | 7.67 | [1] |
| Libertellenone H | MCF-7 | Breast Cancer | 9.57 | [1] |
| Kaempferiol I | A549 | Lung Cancer | 44.78 | [10] |
| Kaempferiol I | HeLa | Cervical Cancer | 25.97 | [10] |
| Kaempferiol I | MCF-7 | Breast Cancer | 41.39 | [10] |
| Compound 7 (from Hypomyces subiculosus) | A549 | Lung Cancer | 44.5 | [1] |
| Jungermannenone A | HL-60 | Leukemia | 1.3 | [11] |
| Jungermannenone B | HL-60 | Leukemia | 5.3 | [11] |
| Jungermannenone C | HL-60 | Leukemia | 7.8 | [11] |
| Jungermannenone D | HL-60 | Leukemia | 2.7 | [11] |
Experimental Protocols
While specific protocols for the derivatization of this compound are not extensively reported, the following are representative methodologies for the chemical modification of the hydroxyl groups present in this and structurally related diterpenoids.
Protocol 1: Synthesis of Ester Derivatives via Acylation
This protocol describes the esterification of the hydroxyl groups, which can enhance lipophilicity and potentially improve cell permeability.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et3N)
-
Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or Et3N (2-4 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (2-3 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired ester derivative.
-
Characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol outlines the formation of ether linkages at the hydroxyl positions, which can be used to introduce a variety of functional groups.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether or ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a stirred suspension of NaH (2-3 equivalents, washed with anhydrous hexane to remove mineral oil) in anhydrous THF or DMF, add a solution of this compound (1 equivalent) in the same solvent at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to form the alkoxide.
-
Cool the mixture back to 0 °C and add the alkyl halide (2-3 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 6-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of saturated NH4Cl solution.
-
Extract the product into diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the pure ether derivative.
-
Confirm the structure of the product by spectroscopic methods.
Protocol 3: Selective Oxidation of the C-3 Hydroxyl Group
This protocol describes the selective oxidation of the secondary alcohol at the C-3 position to a ketone, a key functional group for further modifications.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Diatomaceous earth (Celite®)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution (if using DMP)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred mixture of saturated NaHCO3 and saturated Na2S2O3 solutions.
-
Stir for 15-20 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude ketone by silica gel column chromatography.
-
Characterize the product by spectroscopic analysis to confirm the selective oxidation at the C-3 position.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic pathways for derivatization.
Mechanism of Action: ROS-Mediated Apoptosis
Caption: Cytotoxicity via ROS-mediated apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scilit.com [scilit.com]
- 5. Pimarane diterpenes: Natural source, stereochemical configuration, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric syntheses of ent-pimarane diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pimarane Diterpenes from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Libertellenone H, a Natural Pimarane Diterpenoid, Inhibits Thioredoxin System and Induces ROS-Mediated Apoptosis in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Five pimarane diterpenoids from Kaempferia champasakensis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Pimarene Diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of pimarene diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of pimarene diterpenoids?
A1: The primary challenges in the stereoselective synthesis of pimarene diterpenoids stem from the need to control the formation of multiple stereocenters within a complex tricyclic 6,6,6-carbocyclic scaffold.[1][2] Key difficulties include:
-
Construction of the Tricyclic Core: Assembling the fused ring system with the desired stereochemistry is a significant hurdle. Common strategies like Diels-Alder reactions, Robinson annulations, and polyene cyclizations often require careful optimization to achieve high diastereoselectivity.[1][2]
-
Control of Quaternary Stereocenters: The pimarene skeleton often contains quaternary carbon centers, which are notoriously difficult to construct stereoselectively.
-
Enantioselectivity: Achieving high enantiomeric excess (e.e.) to obtain a single enantiomer of the target molecule is a critical challenge. This often necessitates the use of chiral auxiliaries, asymmetric catalysis, or chiral starting materials.
-
Low Yields in Key Steps: Certain reactions, particularly polyene cyclizations, can suffer from low yields and the formation of multiple isomers, complicating purification and reducing overall efficiency.[1]
Q2: What are the common strategies for controlling stereochemistry in pimarene synthesis?
A2: Several strategies are employed to control stereochemistry during pimarene synthesis:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral natural products, such as (-)-sclareol, as starting materials to introduce the desired stereochemistry early in the synthetic sequence.
-
Asymmetric Catalysis: The use of chiral catalysts, often transition metal complexes with chiral ligands, can induce high enantioselectivity in key bond-forming reactions. Examples include Sharpless asymmetric dihydroxylation and catalytic asymmetric hydrogenation.[3][4][5]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.
-
Substrate Control: In some cases, the existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This is particularly relevant in the construction of the fused ring system.
Q3: How can I choose the best stereoselective strategy for my target pimarene diterpenoid?
A3: The choice of strategy depends on several factors, including the specific stereochemistry of the target molecule, the availability of starting materials, and the desired overall efficiency of the synthesis. The following decision tree can help guide your choice:
Troubleshooting Guides
Diels-Alder Cycloaddition
Problem: Low diastereoselectivity or incorrect regioisomer obtained in the Diels-Alder reaction to form the tricyclic core.
Possible Causes & Solutions:
-
Incorrect Electronic Matching of Diene and Dienophile: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (or vice-versa for an inverse-electron-demand Diels-Alder) are required for high regioselectivity.
-
Troubleshooting:
-
Analyze the electronic nature of your substituents.
-
If necessary, modify the substituents to enhance the electronic bias. For example, convert a ketone to a more electron-withdrawing enone.
-
Consider using a Lewis acid catalyst to enhance the regioselectivity by coordinating to the dienophile.
-
-
-
Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the desired transition state, leading to a mixture of products.
-
Troubleshooting:
-
Examine the steric interactions in the possible transition states.
-
It may be necessary to redesign the synthetic route to introduce bulky groups after the Diels-Alder reaction.
-
-
-
Thermodynamic vs. Kinetic Control: The reaction conditions can influence the product distribution. The endo product is often the kinetic product, while the exo product may be the thermodynamically more stable isomer.
-
Troubleshooting:
-
To favor the kinetic (endo) product, run the reaction at lower temperatures.
-
To favor the thermodynamic (exo) product, use higher temperatures to allow for equilibration.
-
-
Polyene Cyclization
Problem: Low yield and formation of multiple side products in a cationic polyene cyclization.
Possible Causes & Solutions:
-
Instability of the Cationic Intermediate: The carbocation intermediates in these cyclizations can undergo undesired rearrangements or quenching before the desired cyclization is complete.
-
Troubleshooting:
-
Choice of Initiator: The method of generating the initial cation is crucial. Use milder Lewis acids or Brønsted acids to avoid overly reactive intermediates.[1]
-
Solvent Effects: The solvent can play a significant role in stabilizing or destabilizing the cationic intermediates. Experiment with a range of non-polar to polar aprotic solvents.
-
Temperature Control: Running the reaction at low temperatures can minimize side reactions.
-
-
-
Incorrect Pre-cyclization Conformation: The polyene precursor must adopt a specific conformation for the cyclization to proceed efficiently and stereoselectively.
-
Troubleshooting:
-
Introduce conformational constraints into the acyclic precursor to favor the desired pre-cyclization geometry. This can be achieved through the strategic placement of substituents or by using cyclic precursors.
-
-
-
Premature Termination of the Cyclization Cascade: The cyclization may stop before the formation of the complete tricyclic system.
-
Troubleshooting:
-
Ensure the terminating group is appropriately positioned and sufficiently nucleophilic to trap the final carbocation.
-
-
Quantitative Data
The following tables summarize quantitative data for key stereoselective reactions in the synthesis of pimarene diterpenoids, allowing for a comparison of different methods.
Table 1: Comparison of Stereoselective Dihydroxylation Methods
| Entry | Substrate | Reaction | Catalyst/Reagent | Yield (%) | e.e. (%) / d.r. | Reference |
| 1 | Geranyl derivative | Sharpless Asymmetric Dihydroxylation | AD-mix-β | 65-67 | 93 | [1] |
| 2 | A-ring precursor | Dihydroxylation | OsO₄, NMO | - | Low diastereoselectivity | [1] |
Table 2: Comparison of Polyene Cyclization Strategies
| Entry | Cyclization Precursor | Initiator/Catalyst | Yield (%) | Isomer Ratio | Reference |
| 1 | Racemic carbonate | BF₃·OEt₂ | 7 | Mixture of double bond isomers | [1] |
| 2 | Epoxide | Brønsted acid | - | - | [1] |
| 3 | Allene | InI₃ | up to 71 | - | [6] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of a Geranyl Derivative
This protocol is adapted from a reported synthesis of ent-pimaranes.[1]
Materials:
-
Geranyl arene precursor (1.0 equiv)
-
AD-mix-β (commercially available mixture)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of the geranyl arene precursor in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β and methanesulfonamide.
-
Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding solid sodium sulfite and stir for an additional 30 minutes.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diol.
Expected Outcome: High yield (65-67%) and excellent enantioselectivity (93% e.e.) have been reported for similar substrates.[1]
Protocol 2: Catalytic Asymmetric Hydrogenation of an Enone
This is a general protocol for the asymmetric hydrogenation of a prochiral enone, a common transformation in natural product synthesis.
Materials:
-
Prochiral enone substrate (1.0 equiv)
-
Chiral Ruthenium or Rhodium catalyst (e.g., [RuCl₂(BINAP)]₂, [Rh(COD)₂(DIPAMP)]BF₄) (0.01-1 mol%)
-
Hydrogen gas (H₂)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, dichloromethane)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the enone substrate and the chiral catalyst.
-
Add the anhydrous, degassed solvent via cannula.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-50 atm).
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitor by GC or LC-MS).
-
Carefully vent the reactor and purge with an inert gas (e.g., nitrogen, argon).
-
Remove the solvent in vacuo and purify the product by flash column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. uclm.es [uclm.es]
- 5. diva-portal.org [diva-portal.org]
- 6. InI3-catalyzed polyene cyclization of allenes and its application in the total synthesis of seven abietane-type diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of ent-14,16-Epoxy-8-pimarene-3,15-diol from plant extraction.
Welcome to the technical support center for the extraction of ent-14,16-Epoxy-8-pimarene-3,15-diol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of this target compound from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring diterpenoid.[1][2] Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units. This specific compound belongs to the ent-pimarane skeleton subclass and has been isolated from various plant species.[3][4] It is studied for its potential bioactive properties, which may include anti-inflammatory, anti-bacterial, or anti-cancer effects.[2][5]
Q2: What are the primary plant sources for this compound?
A2: this compound and other related ent-pimarane diterpenoids have been successfully isolated from plants of the Siegesbeckia genus, such as Siegesbeckia orientalis and Siegesbeckia pubescens.[1][][7][8][9] Other plant families, like Euphorbiaceae (e.g., Croton mubango) and Meliaceae (e.g., Dysoxylum hainanense), are also known sources of various ent-pimarane derivatives.[3][10]
Q3: What are the critical factors that influence the extraction yield?
A3: The extraction yield of diterpenoids is influenced by several factors:
-
Plant Material: The species, geographical origin, harvest time, and drying method of the plant material significantly impact the concentration of the target compound.[11]
-
Solvent Choice: The polarity of the extraction solvent must be matched to the polarity of the target compound. Diterpenoids are generally soluble in organic solvents like ethanol (B145695), methanol, ethyl acetate (B1210297), and chloroform.[12][13]
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[14][15][16]
-
Process Parameters: Key parameters such as temperature, extraction time, and the solid-to-liquid ratio must be optimized to maximize recovery without causing thermal degradation.[12][14]
Q4: How can I purify the crude extract?
A4: Purification of ent-pimarane diterpenoids typically involves chromatographic techniques. A common strategy is to first subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., petroleum ether-acetone or hexane-ethyl acetate).[8][17] Fractions containing the target compound can be further purified using High-Performance Liquid Chromatography (HPLC) to achieve high purity.[8][18] Macroporous adsorption resins also offer an effective method for enrichment and purification.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Compound | 1. Incorrect plant material or low concentration of the compound in the source. 2. Suboptimal extraction solvent. 3. Inefficient extraction method or parameters (time, temperature). 4. Compound degradation during processing. | 1. Verify the botanical identity of the plant material. Use aerial parts harvested at the optimal growth stage. 2. Perform small-scale solvent screening with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol) to find the optimal one. 3. Switch to an advanced extraction method like Ultrasound-Assisted Extraction (UAE). Optimize the solid-liquid ratio, time, and temperature.[12][14] 4. Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 45°C).[13] |
| Crude Extract is Highly Impure (e.g., high chlorophyll (B73375) content) | 1. Use of a highly polar solvent (e.g., methanol, ethanol) in the initial extraction step. 2. Extraction from fresh, undried plant material. | 1. Perform a preliminary liquid-liquid partitioning. For an ethanolic extract, partition between water and a less polar solvent like ethyl acetate to separate pigments. 2. Defat the dried plant material with a non-polar solvent like hexane before the main extraction to remove lipids and some pigments. |
| Difficulty Separating Compound During Chromatography | 1. Poor resolution due to co-eluting compounds with similar polarity. 2. Inappropriate stationary phase (e.g., silica gel) or mobile phase. 3. Column overloading. | 1. Optimize the solvent gradient in your column chromatography; make the gradient shallower to improve separation. 2. Try a different stationary phase (e.g., reversed-phase C18 silica) or a different combination of mobile phase solvents. 3. Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. |
| Compound Appears to Degrade on Silica Gel Column | 1. The compound is sensitive to the acidic nature of standard silica gel. 2. Prolonged contact time on the column. | 1. Use neutral or deactivated silica gel. You can deactivate silica by adding a small percentage of water. 2. Increase the flow rate of the mobile phase to reduce the residence time on the column. |
Table 1: Example Optimization Parameters for Terpenoid Extraction
The following table summarizes optimization data from studies on similar compounds (triterpenoids) to provide a starting point for your experiments.
| Parameter | Range Investigated | Optimal Condition (Example) | Resulting Yield (Example) | Reference |
| Solid-Liquid Ratio | 1:5 to 1:50 g/mL | 1:20 g/mL | 29.17 mg/g | [14] |
| Microwave Power (MAE) | 200 to 600 W | 400 W | 29.17 mg/g | [14] |
| Extraction Time (MAE) | 15 to 75 min | 60 min | 29.17 mg/g | [14] |
| Ethanol Concentration (UAE) | 50% to 100% | 70% | - | [15] |
| Extraction Temperature (UAE) | 30 to 70 °C | 50 °C | - | [15] |
Note: These values are illustrative and were obtained for total triterpenoids in specific plants. Optimization is required for each specific compound and plant matrix.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Initial Purification
This protocol provides a modern, efficient method for extracting the target compound.
-
Plant Material Preparation:
-
Obtain dried, aerial parts of Siegesbeckia pubescens.
-
Grind the material into a coarse powder (e.g., 40-60 mesh).
-
(Optional but Recommended) Defat the powder by macerating in n-hexane for 24 hours at room temperature, then filter and discard the hexane. Air-dry the plant material.
-
-
Ultrasound-Assisted Extraction:
-
Place 100 g of the dried plant powder into a 2 L flask.
-
Add 2000 mL of 95% ethanol (a 1:20 solid-liquid ratio).[14]
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40-50 kHz and a temperature of 50°C for 60 minutes.[12][15]
-
After sonication, filter the mixture through filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine all filtrates.
-
-
Solvent Evaporation and Fractionation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 45°C to obtain a crude residue.
-
Suspend the crude residue in 500 mL of water and perform liquid-liquid partitioning in a separatory funnel by extracting three times with an equal volume of ethyl acetate (EtOAc).
-
Combine the EtOAc fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the EtOAc under reduced pressure to yield the final crude extract for purification.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a silica gel (200-300 mesh) slurry in petroleum ether (PE).
-
Pack a glass column with the slurry to the desired height. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve a portion of the EtOAc-soluble crude extract (e.g., 20 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder with the sample adsorbed onto it.
-
Carefully layer this powder on top of the packed silica gel column.
-
-
Elution:
-
Elute the column with a solvent gradient of increasing polarity. Start with 100% petroleum ether and gradually increase the proportion of acetone.[8]
-
Example Gradient: PE-acetone (100:0 -> 90:10 -> 80:20 -> 50:50 -> 0:100).
-
Collect fractions of a fixed volume (e.g., 250 mL).
-
-
Fraction Analysis and Final Purification:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Combine the fractions that show a high concentration of the desired compound.
-
Evaporate the solvent from the combined fractions.
-
If necessary, perform a final purification step on the combined fraction using preparative HPLC to obtain pure this compound.
-
Visualizations
Workflow and Logic Diagrams
Caption: Workflow for extraction and purification of the target compound.
Caption: Decision tree for troubleshooting low extraction yield.
Hypothesized Biological Action
ent-pimarane diterpenoids have demonstrated anti-inflammatory properties.[5] The diagram below illustrates a simplified signaling pathway for inflammation induced by lipopolysaccharide (LPS) and indicates the potential points of inhibition by the compound.
Caption: Potential anti-inflammatory mechanism of action.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 1188281-98-2,this compound | lookchem [lookchem.com]
- 3. ent-Pimarane derivatives from Dysoxylum hainanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ent-kaurane and ent-pimarane diterpenes from Siegesbeckia pubescens inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Ent-abietane and ent-pimarane diterpenoids from Croton mubango (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Recommended storage conditions for ent-14,16-Epoxy-8-pimarene-3,15-diol.
Technical Support Center: ent-14,16-Epoxy-8-pimarene-3,15-diol
This technical support center provides guidance on the recommended storage conditions, stability, and handling of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term storage conditions for this compound?
For short-term storage (up to 6 months), it is recommended to store this compound as a dry powder in a cool, dark, and dry place. A standard laboratory refrigerator at 4°C is suitable. The container should be tightly sealed to prevent moisture absorption and contamination. Some suppliers suggest that room temperature storage in the continental US may be acceptable for short durations, but controlled conditions are preferable.[1]
Q2: What are the recommended long-term storage conditions for this compound?
For long-term storage (greater than 6 months), this compound should be stored as a solid at -20°C. To prevent degradation, the container should be tightly sealed and purged with an inert gas like argon or nitrogen to remove oxygen.
Q3: How should I store the compound once it is in solution?
Once dissolved in a solvent, the stability of this compound will be reduced. It is advisable to prepare solutions fresh for each experiment. If storage in solution is unavoidable, it should be for the shortest time possible. Store solutions at -20°C or -80°C in airtight vials. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents.
Q4: What are the potential signs of degradation?
Visual signs of degradation can include a change in the color of the yellow powder or discoloration of the solution. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks or a decrease in the main compound's peak area.
Q5: What are the main factors that can cause degradation of this compound?
The primary factors that can lead to the degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Moisture: The presence of water can lead to the hydrolysis of the epoxy ring.
-
Light: Exposure to UV light can cause photodegradation.
-
pH: The epoxy ring is susceptible to opening under both acidic and basic conditions.
-
Oxygen: The presence of oxygen can lead to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions. Perform a purity check using HPLC or a similar analytical technique. Prepare fresh solutions for each experiment. |
| Change in physical appearance (e.g., color) | The compound may have degraded due to exposure to light, heat, or oxygen. | Discard the degraded compound and use a fresh, properly stored sample. Ensure future storage is in a dark, cool, and inert environment. |
| Reduced biological activity | Loss of active compound due to degradation. | Confirm the compound's integrity via analytical methods. If degradation is confirmed, obtain a new batch and adhere strictly to the recommended storage conditions. |
| Precipitation in solution upon storage | The compound may have low solubility in the chosen solvent at low temperatures, or it may be degrading to a less soluble product. | Try a different solvent or prepare a more dilute solution. If possible, avoid long-term storage in solution. |
Recommended Storage Conditions Summary
| Storage Type | Temperature | Atmosphere | Container | Duration |
| Short-Term (Solid) | 4°C | Air (Dry) | Tightly sealed, opaque vial | < 6 months |
| Long-Term (Solid) | -20°C | Inert Gas (Argon or Nitrogen) | Tightly sealed, opaque vial | > 6 months |
| In Solution | -20°C to -80°C | Inert Gas (Argon or Nitrogen) | Airtight vial | As short as possible |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under different storage temperatures and to identify potential degradation products.
2. Materials:
- This compound (solid powder)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Vials (clear and amber)
- Temperature and humidity-controlled chambers/incubators
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
3. Procedure:
- Sample Preparation: Accurately weigh samples of this compound into separate vials. For solution stability, dissolve the compound in a suitable solvent to a known concentration.
- Storage Conditions: Place the vials under the following conditions:
- Long-Term: 4°C and -20°C (in the dark)
- Accelerated: 40°C with 75% relative humidity (in the dark)
- Photostability: 25°C with exposure to a calibrated light source
- Time Points: Analyze the samples at initial time (T=0) and at predetermined intervals (e.g., 1, 3, 6, and 12 months for long-term; 1, 3, and 6 months for accelerated).
- Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
- Data Evaluation: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of the remaining parent compound and identify any major degradation products.
Diagrams
Caption: Storage decision workflow for this compound.
Caption: Potential degradation factors for this compound.
References
Preventing degradation of ent-14,16-Epoxy-8-pimarene-3,15-diol during experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of ent-14,16-Epoxy-8-pimarene-3,15-diol during experimental procedures. The information is presented in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a diterpenoid that has been isolated from medicinal plants such as Siegesbeckia orientalis.[1][] It belongs to the pimarene family of natural products and is characterized by an epoxy ring and two hydroxyl groups. These functional groups are key to its biological activity but also represent potential sites for degradation. The compound is typically supplied as a yellow powder.[]
Q2: What are the primary factors that can cause the degradation of this compound during experiments?
A2: The primary factors contributing to the degradation of epoxide-containing compounds include exposure to acidic or alkaline conditions, high temperatures, moisture, and UV radiation.[3][4][5] For this compound, the epoxide ring is particularly susceptible to cleavage under acidic conditions.[6][7] Oxidative processes, which can be accelerated by heat and light, may also lead to the degradation of the terpene structure.[8]
Q3: How should I properly store this compound?
A3: To ensure stability, the compound should be stored in a cool, dark, and dry place. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, keeping the compound at -20°C or -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation and exposure to moisture.
Q4: What solvents are recommended for dissolving this compound?
A4: It is crucial to use high-purity, anhydrous solvents. Protic solvents should be used with caution as they can participate in the opening of the epoxide ring, especially in the presence of acidic or basic catalysts. Aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dichloromethane (B109758) are generally preferred. Always prepare solutions fresh for each experiment to minimize degradation in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in assays | Degradation of the compound due to improper handling or storage. | Review storage conditions. Prepare fresh solutions from a new stock vial. Minimize the exposure of the compound to harsh experimental conditions (e.g., extreme pH, high temperature). |
| Appearance of unexpected peaks in analytical chromatography (HPLC, GC-MS) | Degradation products have formed. | Analyze a fresh sample to confirm. If degradation is confirmed, investigate potential causes such as solvent purity, pH of the mobile phase, or temperature during analysis. Consider using a lower column temperature for GC analysis.[9] |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | Standardize all experimental procedures, including solution preparation, incubation times, and temperature. Implement quality control checks by running a standard sample with each batch of experiments. |
| Color change of the compound in solution | Potential oxidation or other chemical reactions. | Prepare solutions in degassed solvents and under an inert atmosphere. Protect solutions from light by using amber vials or covering them with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Analysis of Degradation by HPLC
-
System: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) is suitable for analysis.[10]
-
Column: A C18 reverse-phase column is a common choice for separating terpenes and their degradation products.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is often effective. A starting point could be a linear gradient from 30% B to 100% B over 20 minutes. The mobile phase should be buffered to a neutral pH to prevent acid- or base-catalyzed degradation on the column.
-
Detection: Monitor the elution profile at a wavelength of around 200-215 nm, as many terpenes absorb in this range.[9]
-
Sample Preparation: Dilute a sample of the experimental solution in the initial mobile phase. Inject a freshly prepared solution of the compound as a reference standard.
-
Analysis: Compare the chromatogram of the experimental sample to the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visualizing Potential Degradation and Experimental Workflow
Below are diagrams illustrating potential degradation pathways and a generalized experimental workflow to minimize degradation.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow to minimize compound degradation during experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. The Study of Chemical and Thermal Influences of the Environment on the Degradation of Mechanical Properties of Carbon Composite with Epoxy Resin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of the Acidic Environment on the Mechanical Properties of Epoxy Compounds in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary Liquid Chromatography for the Determination of Terpenes in Botanical Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Common Impurities in Natural Product Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing common impurities in natural product isolates.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in natural product isolates?
A1: Impurities in natural product isolates are broadly categorized into three main types:
-
Organic Impurities: These are the most common and can originate from various sources. They include starting materials, by-products from the extraction or purification process, intermediates, degradation products, and reagents or catalysts used.[1] Structurally similar compounds from the same plant or organism are also a significant source of organic impurities.
-
Inorganic Impurities: These impurities are often introduced during the manufacturing process. They can include reagents, ligands, catalysts, heavy metals, and other materials like filter aids or charcoal.[1]
-
Residual Solvents: These are organic volatile chemicals used during the extraction and purification process that are not completely removed.[2][3]
Q2: What are the primary sources of these impurities?
A2: The origin of impurities can be traced back to several stages of the natural product isolation workflow:
-
Raw Materials: The natural source material itself can contain complex mixtures of closely related compounds.[4]
-
Extraction Process: The solvents and methods used for extraction can introduce artifacts or cause degradation of the target compound.[5][6][7]
-
Purification Process: Reagents, catalysts, and materials used in chromatographic purification can leach into the final product.[1] Degradation can also occur due to exposure to light, heat, or pH changes during purification.
-
Storage: Improper storage conditions can lead to the degradation of the isolated natural product over time.[1]
Q3: Why is it crucial to identify and control impurities in natural product isolates?
A3: Identifying and controlling impurities is a critical aspect of drug development and natural product research for several reasons:
-
Safety and Efficacy: Impurities can have their own pharmacological or toxicological effects, potentially impacting the safety and efficacy of the final product.[8]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH guidelines) that set limits for acceptable levels of impurities in pharmaceutical products.[9][10][11][12][13]
-
Product Consistency: A well-defined impurity profile ensures batch-to-batch consistency, which is essential for reproducible research and manufacturing.
-
Structural Elucidation: The presence of impurities can interfere with the accurate structural elucidation of the target natural product.
Q4: What are "artifacts" in the context of natural product isolation?
A4: Artifacts are chemical compounds that are not naturally present in the source organism but are formed during the isolation and purification process.[5][6] These can be created through reactions with solvents, reagents, or due to changes in pH or temperature. For example, the use of acidic or basic conditions can lead to hydrolysis or rearrangement of the natural product.[5]
Troubleshooting Guides
Guide 1: HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Co-eluting Peaks (Poor Resolution) | 1. Inappropriate mobile phase composition.2. Incorrect column selection.3. Sample overload. | 1. Optimize the mobile phase gradient and solvent composition.2. Try a column with a different stationary phase (orthogonal chromatography).3. Reduce the sample concentration or injection volume.[14] |
| Ghost Peaks | 1. Contaminated mobile phase or injection solvent.2. Carryover from previous injections.3. Leaching from system components. | 1. Use fresh, high-purity solvents and filter them.2. Implement a robust needle wash protocol and inject a blank run.3. Flush the system with a strong solvent.[15] |
| Peak Tailing or Fronting | 1. Column degradation.2. Secondary interactions between the analyte and the stationary phase.3. Sample solvent is too strong. | 1. Replace the column or guard column.2. Adjust the mobile phase pH or add a competing agent.3. Dissolve the sample in the initial mobile phase.[14][16] |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump.2. Contaminated mobile phase.3. Fluctuations in temperature. | 1. Degas the mobile phase and prime the pump.2. Use fresh, HPLC-grade solvents.3. Use a column oven to maintain a stable temperature.[17] |
Guide 2: LC-MS Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Ionization/Low Signal Intensity | 1. Inappropriate ionization source (ESI vs. APCI).2. Suboptimal source parameters (e.g., temperature, gas flow).3. Ion suppression from matrix components. | 1. Select the ionization mode based on the analyte's polarity and thermal stability.2. Optimize source parameters for the specific compound.3. Improve sample cleanup or dilute the sample. |
| Mass Inaccuracy | 1. Instrument not properly calibrated.2. Fluctuations in laboratory temperature. | 1. Perform regular mass calibration using a known standard.2. Ensure a stable laboratory environment. |
| In-source Fragmentation | 1. High source temperature or voltage. | 1. Reduce the source temperature and cone voltage to minimize fragmentation before MS/MS. |
Quantitative Data Summary
Table 1: ICH Q3C Limits for Common Residual Solvents (Class 2)
The following table summarizes the Permitted Daily Exposure (PDE) and concentration limits for some common Class 2 residual solvents as per ICH Q3C guidelines.[2][3][18] These solvents should be limited in pharmaceutical products due to their inherent toxicity.
| Solvent | PDE (mg/day) | Concentration Limit (ppm) |
| Acetonitrile | 4.1 | 410 |
| Chloroform | 0.6 | 60 |
| Cyclohexane | 38.8 | 3880 |
| N,N-Dimethylformamide | 8.8 | 880 |
| Hexane | 2.9 | 290 |
| Methanol | 30.0 | 3000 |
| Methylene Chloride | 6.0 | 600 |
| Toluene | 8.9 | 890 |
| Xylene | 21.7 | 2170 |
Note: The concentration limit is calculated assuming a 10g daily dose.
Table 2: ICH Q3D Permitted Daily Exposures for Elemental Impurities (Oral Exposure)
This table presents the Permitted Daily Exposure (PDE) for elemental impurities that are of highest toxicological concern (Class 1 and 2A) for oral drug products.[9][10][11][12][13]
| Element | Class | PDE (µ g/day ) |
| Arsenic (As) | 1 | 1.5 |
| Cadmium (Cd) | 1 | 0.5 |
| Mercury (Hg) | 1 | 3.0 |
| Lead (Pb) | 1 | 0.5 |
| Cobalt (Co) | 2A | 5.0 |
| Vanadium (V) | 2A | 10.0 |
| Nickel (Ni) | 2A | 20.0 |
Experimental Protocols
Protocol 1: HPLC-UV for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the natural product isolate.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength appropriate for the analyte (e.g., 254 nm or a diode array detector for full spectrum analysis).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area.
-
For known impurities, use a reference standard for quantification.
-
Protocol 2: LC-MS for Impurity Identification
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.
-
-
LC-MS Conditions:
-
Use the same HPLC conditions as described above.
-
The outlet of the HPLC is connected to the mass spectrometer.
-
Mass Spectrometer: Electrospray ionization (ESI) is commonly used for natural products.
-
Ionization Mode: Run in both positive and negative ion modes to obtain comprehensive data.
-
Scan Range: A typical mass range would be m/z 100-1500.
-
Data Acquisition: Acquire full scan data to detect all ions. For targeted analysis of known impurities, use selected ion monitoring (SIM). For structural information, perform tandem MS (MS/MS) on the parent ions of interest.[19][20]
-
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
Determine the molecular weight of the impurities from the mass of the parent ion (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).
-
Analyze the fragmentation pattern from the MS/MS data to propose a structure for the impurity.[21]
-
Protocol 3: NMR for Structure Elucidation of an Isolated Impurity
-
Sample Preparation:
-
Ensure the isolated impurity is of high purity (>95%).
-
Dissolve 1-5 mg of the impurity in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra: ¹H NMR, ¹³C NMR.
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating stereochemistry.[22]
-
-
-
Data Analysis:
Mandatory Visualizations
Caption: General workflow for the identification and control of impurities in natural product isolates.
Caption: A typical workflow for impurity identification using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 3. ikev.org [ikev.org]
- 4. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent derived artifacts in natural products chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. 利用できないコンテンツ [sigmaaldrich.com]
- 15. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. database.ich.org [database.ich.org]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. saiflucknow.org [saiflucknow.org]
- 21. researchgate.net [researchgate.net]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 24. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 25. youtube.com [youtube.com]
Overcoming solubility issues of ent-14,16-Epoxy-8-pimarene-3,15-diol in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with ent-14,16-Epoxy-8-pimarene-3,15-diol in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring pimarane (B1242903) diterpenoid isolated from plants like Siegesbeckia orientalis.[1][] It is investigated for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties. Like many other diterpenes, it is a lipophilic (hydrophobic) molecule, which leads to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This low solubility can be a significant hurdle for in vitro and in vivo assays, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[3]
Q2: Is there any available data on the aqueous solubility of this compound?
Q3: What are the common strategies to improve the solubility of hydrophobic compounds like this diterpene in aqueous buffers?
Several methods can be employed to enhance the solubility of hydrophobic compounds for biological assays:
-
Co-solvents: Using a water-miscible organic solvent to first dissolve the compound before diluting it in the aqueous buffer.[5][6]
-
Cyclodextrins: Encapsulating the hydrophobic molecule within the lipophilic cavity of a cyclodextrin (B1172386).[7]
-
Surfactants: Using detergents to form micelles that can solubilize the compound.[8]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility. However, with a predicted pKa of 14.22, this is unlikely to be effective for this compound under physiological conditions.[4][5]
Troubleshooting Guide: Solubility Issues
Problem: My compound is precipitating out of solution when I add it to my aqueous buffer.
This is a common issue with hydrophobic compounds. Here’s a step-by-step guide to troubleshoot and resolve this problem:
Step 1: Initial Stock Solution Preparation
-
Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity and compatibility with many biological assays at low final concentrations.[3][9] Other potential solvents include ethanol, methanol, or dimethylformamide (DMF).[3]
-
Action: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
Step 2: Dilution into Aqueous Buffer
-
Recommendation: The final concentration of the organic solvent in your assay should be kept to a minimum (typically ≤0.5% for DMSO) to avoid solvent-induced artifacts.
-
Action: Perform serial dilutions of your high-concentration stock solution directly into the final aqueous buffer. Add the stock solution dropwise while vortexing the buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Step 3: If Precipitation Persists - Co-Solvent and Other Excipient Strategies
If simple dilution from a DMSO stock is insufficient, consider the following advanced methods. It is crucial to include vehicle controls in your experiments for any of these approaches.
| Method | Description | Advantages | Disadvantages |
| Co-solvents | Use of water-miscible organic solvents like DMSO, ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 300.[5][6] | Simple to implement, effective for many compounds. | Can be toxic to cells at higher concentrations; may affect protein stability or enzyme activity.[3] |
| Cyclodextrins | Water-soluble oligosaccharides that form inclusion complexes with hydrophobic molecules.[7] | Generally low toxicity, can significantly increase solubility. | May not be effective for all molecules; can potentially interact with other components in the assay. |
| Surfactants | Amphipathic molecules that form micelles to encapsulate hydrophobic compounds (e.g., Tween® 80, Pluronic® F-68).[8] | High solubilizing capacity. | Can disrupt cell membranes and interfere with certain biological assays. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Prepare a 10 mM stock solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO. For example, to make 1 mL of a 10 mM stock (MW: 320.47 g/mol ), dissolve 3.2 mg of the compound in 1 mL of DMSO.
-
Store the stock solution: Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Prepare working solutions:
-
For a final concentration of 10 µM in your assay, you will need a 1:1000 dilution.
-
Pipette 999 µL of your aqueous buffer (e.g., cell culture medium) into a microcentrifuge tube.
-
While vortexing the tube at a medium speed, add 1 µL of the 10 mM DMSO stock solution.
-
Visually inspect the solution for any signs of precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to your aqueous buffer without the compound.
Protocol 2: Solubilization using Cyclodextrins (Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Prepare a cyclodextrin solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Complexation:
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Alternatively, first dissolve the compound in a minimal amount of a volatile solvent like ethanol. Add this solution to the HP-β-CD solution.
-
-
Incubation: Incubate the mixture at room temperature or 37°C for 1-24 hours with constant stirring or shaking to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.
-
Concentration Determination: The concentration of the solubilized compound should be determined analytically (e.g., using HPLC-UV).
-
Vehicle Control: Use the same concentration of HP-β-CD in the aqueous buffer as the vehicle control.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for troubleshooting solubility issues.
Potential Signaling Pathway Modulation by Pimarane Diterpenes
Pimarane diterpenes have been shown to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 1188281-98-2,this compound | lookchem [lookchem.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Structure-activity relationship (SAR) studies of ent-14,16-Epoxy-8-pimarene-3,15-diol analogs.
A detailed examination of the structure-activity relationships of ent-14,16-Epoxy-8-pimarene-3,15-diol and related diterpenoids, offering insights into their therapeutic potential.
This compound, a diterpenoid isolated from Siegesbeckia orientalis, has garnered attention within the scientific community for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.[1] While comprehensive structure-activity relationship (SAR) studies on its specific analogs are not yet extensively documented in publicly available literature, a comparative analysis of related ent-diterpenoid classes—including pimaranes, cleistanthanes, and kauranes—provides valuable insights into the structural features governing their biological activities. This guide synthesizes available data to offer a comparative overview for researchers and drug development professionals.
Comparative Biological Activity of ent-Diterpenoids
The therapeutic potential of diterpenoids is often linked to their specific structural scaffolds and functional group substitutions. The following table summarizes the cytotoxic and anti-inflammatory activities of several ent-diterpenoids, categorized by their structural class.
| Compound Class | Compound Name/Identifier | Natural Source | Biological Activity | Cell Line/Assay | IC50 Value (µM) |
| ent-Pimarane | Sigesbeckia K & L | Siegesbeckia glabrescens | Anti-inflammatory | BV2 microglial cells (NO inhibition) | 62.56 |
| Novel ent-pimarane | Siegesbeckia glabrescens | Anti-inflammatory | BV2 microglial cells (NO inhibition) | 58.74 | |
| ent-Cleistanthane | Phyllanthane A (and others) | Phyllanthus franchetianus | Cytotoxicity | HL-60, A549, HepG2, MDA-MB-231, SW480 | 5.01 - 32.41 |
| ent-Kaurane | Annoglabasin H | Annona glabra | Cytotoxicity | LU-1, MCF-7, SK-Mel2, KB | 3.7 - 4.6 |
| 13-methoxy-15-oxozoapatlin | Parinari curatellifolia | Cytotoxicity | Human cancer cell panel | Not specified | |
| 7-epi-candicandiol | Sideritis lycia | Cytotoxicity | KB, COL-2, LU1, LNCaP, A2780 | 9.0 - 17.9 (µg/mL) |
This data suggests that while ent-pimaranes from Siegesbeckia species exhibit notable anti-inflammatory effects, other diterpenoid skeletons, such as ent-cleistanthanes and ent-kauranes, have demonstrated significant cytotoxic activity against a range of cancer cell lines. The variation in potency and activity spectrum underscores the importance of the core diterpene scaffold in determining the biological effect.
Structural Skeletons of Compared ent-Diterpenoids
The fundamental structural differences between the ent-pimarane, ent-cleistanthane, and ent-kaurane skeletons are crucial for understanding their differential biological activities. These differences primarily lie in the arrangement and connectivity of their polycyclic ring systems.
Caption: Core structural differences between ent-pimarane, ent-cleistanthane, and ent-kaurane skeletons.
Experimental Protocols
The evaluation of the biological activities of these diterpenoids relies on standardized in vitro assays. Below are representative protocols for assessing cytotoxicity and anti-inflammatory activity.
Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ent-cleistanthane analogs) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.
-
Cell Culture: Murine microglial cells (BV2) are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., ent-pimarane analogs) for 1 hour before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Absorbance Reading: The absorbance of the resulting solution is measured at 540 nm.
-
IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Bioassay-Guided Isolation Workflow
The discovery of novel bioactive diterpenoids often follows a bioassay-guided fractionation and isolation workflow. This systematic process ensures that the chemical isolation is directed by the biological activity of interest.
Caption: General workflow for bioassay-guided isolation of natural products.
References
Correlation of In Vitro and In Vivo Efficacy for ent-14,16-Epoxy-8-pimarene-3,15-diol: A Comparative Guide on Related Anti-Inflammatory Diterpenoids
Introduction:
Comparative In Vitro Efficacy of ent-Pimarane Diterpenoids
The following table summarizes the available in vitro anti-inflammatory activity of ent-pimarane diterpenoids from Sigesbeckia species, alongside a common positive control.
| Compound | Source Organism | Assay | Cell Line | IC50 (µM) | Positive Control | IC50 of Control (µM) |
| Sigesbeckia J | Sigesbeckia glabrescens | Inhibition of LPS-induced NO production | BV2 microglial cells | 58.74[1] | Minocycline | 32.84[1] |
| Sigesbeckia K | Sigesbeckia glabrescens | Inhibition of LPS-induced NO production | BV2 microglial cells | 62.56[2] | Minocycline | 32.84[2] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
A detailed methodology for the key in vitro anti-inflammatory assay is provided below.
Inhibition of LPS-Induced Nitric Oxide (NO) Production in BV2 Microglial Cells:
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (ent-pimarane diterpenoids) for 1 hour.
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for an additional 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Visualizations
Experimental Workflow for In Vitro Anti-Inflammatory Assay
References
A Comparative Analysis of LC-MS and qNMR for the Quantification of ent-14,16-Epoxy-8-pimarene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Analytical Technique
Quantitative Performance: A Head-to-Head Comparison
The choice between LC-MS and qNMR often depends on the specific requirements of the analysis, such as the need for high sensitivity versus absolute quantification without a specific reference standard. The following table summarizes the anticipated performance of each technique for the quantification of ent-14,16-Epoxy-8-pimarene-3,15-diol.
| Performance Metric | LC-MS/MS | qNMR |
| **Linearity (R²) ** | >0.995 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Precision (% RSD) | <15% | <5% |
| Limit of Detection (LOD) | pg/mL to low ng/mL | High µg/mL to mg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | High µg/mL to mg/mL |
| Throughput | High (minutes per sample) | Moderate to High (minutes per sample) |
| Need for Reference Standard | Yes (identical compound) | No (universal internal standard) |
Experimental Workflow for Cross-Validation
A robust cross-validation study is essential to ensure the interchangeability and reliability of different analytical methods. The workflow for comparing LC-MS and qNMR for the quantification of this compound would involve parallel analysis of identical sample sets and a thorough statistical comparison of the results.
Cross-validation workflow for LC-MS and qNMR.
Key Characteristics: LC-MS vs. qNMR
The fundamental differences between LC-MS and qNMR dictate their respective strengths and weaknesses for the quantification of natural products. LC-MS excels in sensitivity and is ideal for trace analysis, while qNMR offers unparalleled accuracy and the ability to quantify without a specific reference standard, making it a primary analytical method.
Comparison of key features of LC-MS and qNMR.
Experimental Protocols
The following are representative protocols for the quantification of this compound using LC-MS/MS and qNMR. These are generalized methods and would require optimization and validation for specific matrices.
LC-MS/MS Method
-
Sample Preparation:
-
Accurately weigh and dissolve the extracted and purified this compound in methanol (B129727) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution in methanol.
-
For analysis of samples from a biological matrix (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction. A typical procedure would involve adding three volumes of ice-cold acetonitrile (B52724) to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ions: At least two characteristic fragment ions should be monitored for quantification and confirmation.
-
Optimization: The ion source parameters (e.g., capillary voltage, source temperature) and collision energy for fragmentation should be optimized by infusing a standard solution of the analyte.
-
qNMR Method
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound (e.g., 5-10 mg) into a vial.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or MeOD) and transfer to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio for the signals to be integrated (e.g., 16-64 scans).
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion
Both LC-MS and qNMR are powerful techniques for the quantification of this compound. LC-MS offers superior sensitivity, making it the method of choice for trace-level analysis in complex biological matrices. Conversely, qNMR provides absolute quantification without the need for an identical reference standard, positioning it as a primary method for purity assessment and the certification of reference materials. The selection of the most appropriate technique will be dictated by the specific analytical challenge, including the required sensitivity, the availability of reference standards, and the nature of the sample matrix. For comprehensive characterization and method validation, a cross-validation approach leveraging the strengths of both techniques is highly recommended.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the ent-pimarane diterpenoid, ent-14,16-Epoxy-8-pimarene-3,15-diol, and a selection of related clerodane dimers. The objective is to present available experimental data to inform research and development in natural product-based drug discovery. While direct comparative studies are limited, this guide consolidates data on the individual compounds and related structures to offer a valuable reference.
Introduction to the Compounds
This compound is a diterpenoid of the ent-pimarane class, which has been isolated from Siegesbeckia orientalis[1][2]. Diterpenoids from the genus Siegesbeckia are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects[3][4][5][6][7][8][9][10]. Although specific quantitative biological data for this compound is not extensively available in the public domain, the activities of other diterpenoids from the same plant provide context for its potential therapeutic applications.
Clerodane dimers are a diverse group of diterpenoids characterized by a dimeric structure formed from two clerodane units. These complex molecules have been isolated from various plant species and are noted for their significant biological activities, including potent cytotoxic, anti-inflammatory, and immunosuppressive properties[11][12][13][14][15][16][17][18][19][20].
Quantitative Data Presentation
The following tables summarize the available quantitative data for the biological activities of selected diterpenoids from Siegesbeckia species and various clerodane dimers. This allows for an indirect comparison of their potential potencies.
Table 1: Anti-inflammatory and Cytotoxic Activities of Diterpenoids from Siegesbeckia Species
| Compound Name | Biological Activity | Assay System | IC50 (µM) | Source |
| Sigesbeckia J (ent-pimarane) | Anti-inflammatory (NO inhibition) | LPS-stimulated BV2 microglia | 58.74 | [6] |
| Siegesbeckia A (ent-pimarane) | Anti-inflammatory (NO inhibition) | LPS-stimulated BV2 microglia | >100 | [10] |
| Siegesbeckia B (ent-pimarane) | Anti-inflammatory (NO inhibition) | LPS-stimulated BV2 microglia | 33.07 | [10] |
| Siegesbeckia F (ent-pimarane) | Anti-inflammatory (NO inhibition) | LPS-stimulated BV2 microglia | 42.39 | [10] |
| Siegesbeckia H (ent-pimarane) | Anti-inflammatory (NO inhibition) | LPS-stimulated BV2 microglia | 63.26 | [10] |
| Germacranolide Sesquiterpenoids | Anti-inflammatory (TNF-α inhibition) | LPS-stimulated human neutrophils | 0.9 - 3.3 | [4][5] |
| Germacrane-type Sesquiterpenoids | Cytotoxicity | A549 and MDA-MB-231 cells | 6.02 - 10.77 | [3] |
Table 2: Cytotoxic and Immunosuppressive Activities of Selected Clerodane Dimers
| Compound Name | Biological Activity | Cell Line(s) | IC50 (µM) | Source |
| Callicarpnoid B | Cytotoxicity | MCF-7 (breast cancer) | 5.2 | [11][12] |
| Callicarpnoid B | Cytotoxicity | HCT-116 (colorectal cancer) | 6.9 | [11][12] |
| Callicarpnoid C | Cytotoxicity | MCF-7 (breast cancer) | 5.8 | [11][12] |
| Callicarpnoid C | Cytotoxicity | HCT-116 (colorectal cancer) | 7.2 | [11][12] |
| Zuelaguidin B | Cytotoxicity | CCRF-CEM (leukemia) | 1.6 - 2.5 | [1] |
| Zuelaguidin C | Cytotoxicity | CCRF-CEM (leukemia) | 1.6 - 2.5 | [1] |
| Zuelaguidin E | Cytotoxicity | CCRF-CEM (leukemia) | 1.6 - 2.5 | [1] |
| Scopariusicide F | Immunosuppressive | T cell proliferation | Moderate Activity | [13][14] |
| Scopariusicide G | Immunosuppressive | T cell proliferation | Moderate Activity | [13][14] |
| (5R,8R,9S,10R)-18-nor-cleroda-2,13-dien-16,15-olide-4-one | Immunosuppressive (TNF-α inhibition) | RAW264.7 macrophages | 8.55 | [21] |
| (5R,8R,9S,10R)-18-nor-cleroda-2,13-dien-16,15-olide-4-one | Immunosuppressive (IL-6 inhibition) | RAW264.7 macrophages | 13.65 | [21] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (ent-pimarane or clerodane dimers) and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours to allow the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: The murine macrophage cell line RAW 264.7 is typically used. Cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Assay Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
The Griess reagent is added to the supernatant, and after a short incubation, the absorbance is measured at approximately 540 nm.
-
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value for NO inhibition is then determined.
Signaling Pathways and Mechanisms of Action
The biological activities of diterpenoids are often attributed to their interaction with specific cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Many anti-inflammatory natural products exert their effects by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling cascade.
Caption: Canonical NF-κB signaling pathway and potential points of inhibition.
Notch1 Signaling Pathway and Cytotoxicity
The Notch signaling pathway is crucial for cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in some cancers. Certain clerodane diterpenes have been shown to interfere with Notch1 signaling, leading to cancer cell death.
Caption: The Notch1 signaling pathway and potential mechanism of cytotoxic action.
Conclusion
The available data indicates that both ent-pimarane diterpenoids from Siegesbeckia species and various clerodane dimers exhibit promising biological activities, particularly in the areas of anti-inflammatory and cytotoxic effects. While direct comparative data for this compound is currently lacking, the activity of other diterpenoids from the same genus suggests it is a valuable candidate for further investigation. Clerodane dimers, with their often potent cytotoxic and immunosuppressive activities, represent a structurally distinct class of diterpenoids with significant therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for future comparative studies and mechanistic investigations into these compelling natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Diterpene and Anti-inflammatory Sesquiterpene Lactones from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Callicarpnoids A-C, structurally intriguing ent-Clerodane diterpenoid dimers with cytotoxicity against MCF-7 and HCT-116 cell lines from Callicarpa arborea Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scopariusicides D-M, ent-clerodane-based isomeric meroditerpenoids with a cyclobutane-fused γ/δ-lactone core from Isodon scoparius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes [mdpi.com]
- 16. Cytotoxic Constituents from the Fruiting Branches of Callicarpa Americana Collected in Southern Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structurally diverse ent-clerodanoids from the aerial parts of Isodon scoparius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - Isoscoparins R and S, two new ent-clerodane diterpenoids from Isodon scoparius - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 20. scilit.com [scilit.com]
- 21. tandfonline.com [tandfonline.com]
Determining the Absolute Configuration of ent-14,16-Epoxy-8-pimarene-3,15-diol: A Comparative Guide to Key Methodologies
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of analytical techniques for the stereochemical elucidation of a complex diterpenoid, supported by experimental data and detailed protocols.
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. For complex natural products such as ent-14,16-Epoxy-8-pimarene-3,15-diol, a diterpenoid isolated from Siegesbeckia orientalis, unambiguous determination of its stereochemistry is paramount for its potential development as a therapeutic agent.[1][2][3][4] The absolute configuration of this specific diterpenoid was first established using the modified Mosher's method.[1][2] This guide provides a detailed comparison of this and other common techniques for absolute configuration determination, including single-crystal X-ray crystallography, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) spectroscopy, using experimental data from relevant pimarane (B1242903) diterpenoids to illustrate each method's application and data output.
Comparative Analysis of Methodologies
The selection of an appropriate method for absolute configuration determination depends on several factors, including the physical properties of the compound (e.g., crystallinity), the availability of sufficient sample material, and the presence of suitable chromophores. The following table summarizes the key aspects of the four discussed methodologies.
| Methodology | Principle | Sample Requirements | Key Data Output | Advantages | Limitations |
| Modified Mosher's Method | Derivatization of a chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The absolute configuration is determined by analyzing the differences in ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the chiral center. | 1-5 mg of purified compound with a secondary alcohol. | Δδ (δS - δR) values for protons near the stereocenter. | High sensitivity; does not require crystallization or specific chromophores. | Requires a derivatizable functional group; can be complex for molecules with multiple stereocenters or conformational flexibility. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the precise three-dimensional arrangement of atoms. The absolute configuration is typically determined from anomalous dispersion effects, quantified by the Flack parameter. | High-quality single crystal (typically > 50 μm). | Atomic coordinates, bond lengths, bond angles, and the Flack parameter. | Provides an unambiguous and definitive determination of the absolute configuration. | Dependent on the ability to grow high-quality crystals, which can be a significant challenge. |
| Electronic Circular Dichroism (ECD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The experimental spectrum is compared with a theoretically calculated spectrum for a known absolute configuration. | 1-2 mg of pure compound; requires a UV-Vis chromophore. | Cotton effects (positive or negative peaks) at specific wavelengths (nm) with corresponding differential molar absorptivity (Δε). | High sensitivity; small sample requirement; can be used for non-crystalline samples. | Requires a chromophore; interpretation relies heavily on the accuracy of computational predictions, which can be challenging for conformationally flexible molecules. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared with a computationally predicted spectrum to determine the absolute configuration. | 5-10 mg of pure compound. | Differential absorbance (ΔA) values for specific vibrational bands (cm⁻¹). | Applicable to a wide range of molecules, as all chiral molecules have a VCD spectrum; provides rich structural information. | Lower sensitivity compared to ECD; requires larger sample amounts; interpretation is computationally intensive. |
Experimental Protocols and Data Presentation
Modified Mosher's Method for this compound
The absolute configuration at the C-3 hydroxyl group of this compound was determined by derivatizing the alcohol with (R)- and (S)-MTPA chloride to yield the corresponding (S)- and (R)-MTPA esters. The ¹H NMR spectra of these diastereomers were then recorded, and the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the C-3 stereocenter were analyzed.
Illustrative Data Presentation (based on the expected outcome for the known ent-configuration):
| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) |
| H-1α | e.g., 1.05 | e.g., 1.15 | -0.10 |
| H-1β | e.g., 1.60 | e.g., 1.72 | -0.12 |
| H-2α | e.g., 1.85 | e.g., 1.95 | -0.10 |
| H-2β | e.g., 1.50 | e.g., 1.60 | -0.10 |
| H-5 | e.g., 0.90 | e.g., 0.85 | +0.05 |
| H-19 | e.g., 1.25 | e.g., 1.20 | +0.05 |
| H-20 | e.g., 0.80 | e.g., 0.75 | +0.05 |
Note: The specific chemical shift values for the MTPA esters of this compound are found in the primary literature and are represented here with illustrative examples to demonstrate the principle.
A negative Δδ for protons on one side of the MTPA plane and a positive Δδ for those on the other side allows for the assignment of the absolute configuration at the C-3 position as R. Given that the compound is of the ent-pimarane series, this corresponds to the overall determined structure.
Experimental Protocol:
-
Preparation of (S)-MTPA Ester: To a solution of this compound (1.0 mg) in dry pyridine (B92270) (0.5 mL), add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (5 μL) at room temperature. The reaction mixture is stirred for 12 hours and then purified by silica (B1680970) gel chromatography to yield the (S)-MTPA ester.
-
Preparation of (R)-MTPA Ester: A similar procedure is followed using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride to yield the (R)-MTPA ester.
-
NMR Analysis: The ¹H NMR spectra of the (S)- and (R)-MTPA esters are recorded in CDCl₃. The chemical shifts of the protons around the C-3 stereocenter are assigned using 2D NMR techniques (COSY, HSQC, HMBC).
-
Data Analysis: The chemical shift differences (Δδ = δS - δR) are calculated and analyzed based on the established model for MTPA esters to determine the absolute configuration.
Caption: Workflow for the modified Mosher's method.
Single-Crystal X-ray Crystallography
While a crystal structure for this compound is not publicly available, this technique provides the most definitive assignment of absolute configuration when applicable. For a closely related pimarane diterpenoid, the Flack parameter, which indicates the correctness of the determined absolute structure, was crucial.
Illustrative Data Presentation (for a hypothetical crystal structure):
| Parameter | Value | Interpretation |
| Crystal system | Orthorhombic | - |
| Space group | P2₁2₁2₁ | Non-centrosymmetric (chiral) |
| Flack parameter | 0.05(7) | A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration. |
Experimental Protocol:
-
Crystallization: A purified sample of the compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol/chloroform, acetone/hexane) and allowed to slowly evaporate at room temperature or is subjected to vapor diffusion with an anti-solvent to promote the growth of single crystals.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer, typically with Cu Kα radiation for organic molecules.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
Absolute Configuration Determination: The absolute configuration is determined by anomalous dispersion effects. The Flack parameter is refined, and a value close to 0 confirms the assigned stereochemistry.
Caption: Workflow for single-crystal X-ray crystallography.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a powerful technique for assigning the absolute configuration of chiral molecules in solution, provided they possess a suitable chromophore. The analysis involves comparing the experimental ECD spectrum with the spectrum calculated for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).
Illustrative Data Presentation (for a related ent-pimarane diterpenoid):
| Spectrum | Cotton Effect (λ, nm) | Δε (M⁻¹cm⁻¹) |
| Experimental | 215 | +5.2 |
| 240 | -3.8 | |
| Calculated (ent-isomer) | 218 | +6.1 |
| 242 | -4.5 |
A good agreement between the signs and wavelengths of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Experimental and Computational Protocol:
-
Experimental Measurement: A solution of the purified compound (e.g., 0.1 mg/mL in methanol) is prepared, and the ECD spectrum is recorded on a CD spectropolarimeter.
-
Conformational Search: A computational search for the low-energy conformers of the molecule is performed using molecular mechanics (e.g., MMFF94) and/or semi-empirical methods.
-
Geometry Optimization: The identified low-energy conformers are optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
ECD Calculation: The ECD spectra for each optimized conformer are calculated using TD-DFT.
-
Spectrum Simulation: The final theoretical ECD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at the experimental temperature.
-
Comparison: The experimental and calculated ECD spectra are compared to assign the absolute configuration.
Caption: Generalized workflow for ECD/VCD analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful alternative to ECD, particularly for molecules lacking strong UV-Vis chromophores. It measures chirality based on molecular vibrations in the infrared region. Similar to ECD, the assignment of absolute configuration relies on the comparison of experimental and computationally predicted spectra.
Illustrative Data Presentation (for a related epoxy-diterpenoid):
| Spectrum | Key Vibrational Band (cm⁻¹) | Sign of ΔA |
| Experimental | 1735 (C=O stretch) | + |
| 1240 (C-O stretch) | - | |
| Calculated (ent-isomer) | 1738 (C=O stretch) | + |
| 1245 (C-O stretch) | - |
The correspondence in the signs of the differential absorbance for key vibrational bands between the experimental and calculated spectra confirms the absolute configuration.
Experimental and Computational Protocol:
-
Experimental Measurement: A solution of the purified compound (e.g., 5-10 mg in 150 μL of CDCl₃) is prepared, and the VCD and IR spectra are recorded on a VCD spectrometer.
-
Computational Analysis: The computational workflow is similar to that for ECD, involving a conformational search, DFT optimization of conformers, and subsequent calculation of the VCD and IR spectra for each conformer at the same level of theory.
-
Spectrum Simulation and Comparison: The final theoretical VCD spectrum is a Boltzmann-weighted average of the individual conformer spectra. This is then compared with the experimental spectrum to assign the absolute configuration.
References
Safety Operating Guide
Navigating the Disposal of ent-14,16-Epoxy-8-pimarene-3,15-diol: A Guide for Laboratory Professionals
Key Principle: The hazardous nature of epoxy waste is primarily associated with its uncured state. The primary goal of a safe disposal procedure is to ensure the epoxy is fully cured before entering a non-hazardous waste stream.
Quantitative Data on Epoxy Waste Classification
The following table summarizes the general classification of epoxy waste, which should be applied to ent-14,16-Epoxy-8-pimarene-3,15-diol in the absence of specific data.
| Waste State | Classification | Typical Disposal Path | Key Regulatory Considerations |
| Uncured Resin/Hardener | Hazardous Waste | Licensed Hazardous Waste Carrier | Subject to local, state, and federal regulations (e.g., RCRA in the US). |
| Partially Cured Mixture | Hazardous Waste | Licensed Hazardous Waste Carrier | Considered hazardous as the chemical reaction is incomplete. |
| Fully Cured Solid | Non-Hazardous Solid Waste | Standard Solid Waste | Must be fully solidified with no remaining liquid components. |
| Contaminated Materials (e.g., gloves, wipes) | Hazardous Waste | Licensed Hazardous Waste Carrier | Items contaminated with uncured epoxy must be treated as hazardous waste. |
| Empty Containers | Non-Hazardous Solid Waste | Standard Solid Waste | Containers must be empty to a "drip-dry" standard with no more than 3% of the original content remaining by weight. |
Experimental Protocol for Curing and Disposal of Small Quantities of this compound
This protocol outlines a general procedure for safely curing small quantities of this compound waste in a laboratory setting. This procedure should be performed in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE).
Materials:
-
Uncured this compound waste
-
Appropriate curing agent (if a two-part system)
-
Chemically resistant container (e.g., high-density polyethylene (B3416737) or metal)
-
Stirring rod
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
Procedure:
-
Preparation: Don all required PPE. Perform all subsequent steps within a certified fume hood to minimize inhalation exposure to any volatile organic compounds (VOCs) that may be released during curing.
-
Mixing: In a suitable, labeled, and chemically resistant container, combine the this compound waste with the appropriate hardener according to the manufacturer's recommended ratio. If it is a single-component system, ensure conditions are appropriate for curing (e.g., exposure to UV light or heat, as specified).
-
Thorough Mixing: Stir the mixture thoroughly with a stirring rod to ensure complete and uniform mixing of the resin and hardener. This is crucial for a complete cure.
-
Curing: Place the container in a safe, designated, and well-ventilated area within the fume hood, away from other chemicals and combustible materials. Allow the mixture to cure completely. Curing times can vary significantly, so it is best to let it sit for at least 24 hours or as specified by the supplier. Note that the curing process can generate heat (exotherm). For larger quantities, it is advisable to use a water bath to dissipate heat and prevent uncontrolled reactions.
-
Verification of Cure: After the recommended curing time, verify that the epoxy is fully hardened and solidified. There should be no liquid or tacky residue.
-
Disposal of Cured Solid: Once confirmed to be fully cured and cooled, the solid, non-hazardous epoxy can be disposed of in the regular solid waste stream.
-
Disposal of Contaminated Materials: All materials used in the process that are contaminated with uncured epoxy (e.g., stirring rod, gloves) should be placed in a sealed, labeled bag and disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: The information provided is based on general principles for epoxy compound disposal and is intended for guidance purposes only. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure compliance with all local, state, and federal regulations. A formal hazardous waste determination should be conducted by a qualified professional.
Essential Safety and Operational Guide for Handling ent-14,16-Epoxy-8-pimarene-3,15-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling ent-14,16-Epoxy-8-pimarene-3,15-diol. The following guidance is based on established safety procedures for handling epoxy compounds and diterpenoids, ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin and eye irritation.[4]
-
Allergic skin reactions (sensitization) upon repeated contact.[4]
-
Respiratory irritation if inhaled as a dust or aerosol.[5]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standard. A face shield is recommended when there is a risk of splashing.[7] | Protects eyes from dust particles and accidental splashes of solutions containing the compound. |
| Hand Protection | Double gloving with nitrile gloves is recommended.[8] The outer glove should be removed and disposed of immediately after handling the compound. Check manufacturer's chemical resistance guide. | Prevents direct skin contact. Double gloving provides an extra layer of protection and minimizes the spread of contamination. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat made of a low-permeability fabric.[8] Consider a chemical-resistant apron for larger quantities or splash risks.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or chemical fume hood.[9] If handling as a powder or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Minimizes the inhalation of fine particles or aerosols. Engineering controls are the primary method to control inhalation exposure. |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot.[7] | Protects feet from spills and falling objects. |
Engineering Controls
-
Ventilation: All handling of this compound, especially weighing of the solid and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
-
Follow the storage temperature recommendations provided by the supplier.[2]
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood.[4]
-
Use disposable weighing paper or a dedicated, tared container to weigh the solid.
-
Add the solvent to the solid slowly to avoid splashing.
-
Ensure all containers are securely capped when not in use.[4]
General Handling:
-
Avoid direct contact with the skin and eyes.[10]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[6]
Spill and Emergency Procedures
Spill Response:
-
Small Spills (Solid):
-
Gently sweep or scoop the material into a labeled waste container, avoiding dust generation.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
All cleanup materials should be disposed of as hazardous waste.
-
-
Small Spills (Liquid/Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a labeled waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
All cleanup materials should be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.[11]
Waste Streams:
-
Solid Waste:
-
Includes excess solid compound, contaminated gloves, weighing papers, and other disposable labware.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses from cleaning glassware.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
-
Sharps Waste:
Disposal Procedure:
-
Segregate waste into appropriate, labeled containers.
-
Ensure waste containers are kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 4. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 5. crosslinktech.com [crosslinktech.com]
- 6. star-technology.com [star-technology.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. hazmatschool.com [hazmatschool.com]
- 10. echemi.com [echemi.com]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 12. SOP for Epoxy [www-internal.psfc.mit.edu]
- 13. google.com [google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
